UBP684
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
6-(4-methylpentyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19) |
Clave InChI |
ZQLORCYRMVILSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the N-Methyl-D-Aspartate Receptor Pan-Positive Allosteric Modulation by UBP684
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDAR, particularly hypofunction, is implicated in the pathophysiology of schizophrenia and various neurodegenerative disorders.[1][2] This has driven the search for agents that can enhance NMDAR signaling. Positive allosteric modulators (PAMs) represent a promising therapeutic strategy, as they augment receptor function only in the presence of the endogenous agonists, potentially avoiding the side effects associated with direct agonists.[3][4] UBP684, a 2-naphthoic acid derivative, has emerged as a key research compound, acting as a pan-PAM that robustly potentiates all major NMDAR subtypes.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.
Core Mechanism of Action
This compound acts as a pan-potentiator, enhancing currents in NMDARs composed of the GluN1 subunit in combination with any of the four GluN2 subunits (GluN2A-D).[1][2] Its modulatory effect is not a replacement for either of the co-agonists, L-glutamate or glycine, confirming its allosteric nature.[5]
The primary mechanism of potentiation involves the stabilization of the NMDAR in a more active state. Key findings indicate that this compound:
-
Increases Channel Open Probability (Po): By stabilizing the active conformation of the receptor, this compound increases the likelihood that the channel will be open when agonists are bound.[2][5]
-
Slows Receptor Deactivation: this compound significantly slows the rate of current decay after the removal of L-glutamate, but not glycine.[2][5] This prolongs the synaptic current.
-
Stabilizes GluN2 Ligand-Binding Domain (LBD): The potentiation by this compound requires conformational flexibility specifically in the GluN2 LBD.[2][5] Studies using mutant receptors with "locked" LBDs show that constraining the GluN2 LBD diminishes the effect of this compound.[2][6] This suggests the compound binds in a way that favors the closed, active conformation of the GluN2 LBD clamshell structure.[2][5]
-
Binds at the LBD Interface: Docking studies and mechanistic data suggest that this compound binds to the interface between the GluN1 and GluN2 LBDs, a site distinct from the agonist-binding pockets.[5][6][7]
The activity of this compound is notably independent of membrane voltage and the receptor's redox state.[2][5] However, its effect is strongly dependent on extracellular pH, a crucial characteristic for its function in various physiological and pathological states.[2][5]
Quantitative Data Presentation
The pan-allosteric effects of this compound have been quantified across all GluN2 subunits using electrophysiological techniques. The following tables summarize these key findings.
Table 1: Potentiation of NMDAR Subtypes by this compound [2] Data derived from two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant NMDARs.
| NMDAR Subtype | Agonist Concentration | EC₅₀ of Potentiation (µM) | Maximal Potentiation (% of Control) |
| GluN1a/GluN2A | Low (10 µM Glu/Gly) | ~30 | 69% |
| High (300 µM Glu/Gly) | - | Not significantly changed | |
| GluN1a/GluN2B | Low (10 µM Glu/Gly) | ~30 | 117% |
| High (300 µM Glu/Gly) | - | Decreased by 40% | |
| GluN1a/GluN2C | Low (10 µM Glu/Gly) | ~30 | 111% |
| High (300 µM Glu/Gly) | - | Not significantly changed | |
| GluN1a/GluN2D | Low (10 µM Glu/Gly) | ~30 | 104% |
| High (300 µM Glu/Gly) | - | Not significantly changed |
Table 2: Effects of 50 µM this compound on Agonist Potency [2] Data reflects the shift in the agonist dose-response curve in the presence of this compound.
| NMDAR Subtype | Effect on L-Glutamate EC₅₀ | Effect on Glycine EC₅₀ |
| GluN1a/GluN2A | 32% reduction (Increased potency) | No change |
| GluN1a/GluN2B | No change | 30% reduction (Increased potency) |
Table 3: pH-Dependent Activity of 100 µM this compound [2] Illustrates the switch from potentiation to inhibition based on extracellular pH.
| NMDAR Subtype | Potentiation at pH 7.4 (%) | Inhibition at pH 8.4 (%) |
| GluN1a/GluN2A | Potentiates | Weak inhibition |
| GluN1a/GluN2B | Potentiates | Moderate inhibition |
| GluN1a/GluN2C | Potentiates | Strong inhibition |
| GluN1a/GluN2D | Potentiates | Strongest inhibition |
Downstream Signaling and Physiological Impact
By increasing NMDAR channel open probability and prolonging the synaptic current, this compound enhances the influx of Ca²⁺ into the postsynaptic neuron. This amplified Ca²⁺ signal is a critical trigger for downstream signaling cascades that underlie synaptic plasticity. Key pathways modulated include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway, which ultimately lead to the phosphorylation of transcription factors like CREB and changes in gene expression necessary for long-term potentiation (LTP) or long-term depression (LTD).[8] As a pan-PAM, this compound can modulate synaptic plasticity across various brain regions and developmental stages where different GluN2 subunits are expressed.[9]
Experimental Protocols
The characterization of this compound's mechanism relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine the subunit selectivity, potency (EC₅₀), and maximal efficacy of this compound, and to assess its effects on agonist dose-response relationships.
-
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the desired human or rat NMDAR subunits (e.g., GluN1a and one of GluN2A, 2B, 2C, or 2D). Oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -40 to -70 mV.
-
Drug Application: The oocyte is continuously perfused with a buffer solution (e.g., Ringer's solution). Agonists (L-glutamate and glycine) are applied to elicit a baseline NMDAR current. This compound is then co-applied with the agonists at varying concentrations to determine its potentiating effect.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline agonist-evoked current. Dose-response curves are generated by plotting the percent potentiation against the this compound concentration and are fitted with the Hill equation to determine EC₅₀ and maximal potentiation.
-
Perforated-Patch Clamp in HEK293 Cells
-
Objective: To study the effect of this compound on NMDAR deactivation kinetics while preserving the intracellular milieu. The potentiation by this compound is more robust under these conditions compared to conventional whole-cell dialysis.[5]
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDAR subunits of interest.
-
Recording Configuration: A glass micropipette filled with an internal solution containing a pore-forming agent (e.g., gramicidin or amphotericin B) is sealed onto the cell membrane. The agent forms small pores permeable to monovalent ions but not larger molecules, thus maintaining the integrity of intracellular signaling components.
-
Kinetic Analysis: A rapid solution exchange system is used to apply a short pulse of L-glutamate and glycine to activate the receptors. The decay of the current (deactivation) after agonist removal is recorded in the absence and presence of this compound.
-
Data Analysis: The deactivation phase of the current is fitted with one or more exponential functions to determine the weighted time constant (τ_deact). A slowing of deactivation is observed as an increase in τ_deact.
-
Site-Directed Mutagenesis and LBD Locking
-
Objective: To test the hypothesis that this compound's mechanism requires conformational flexibility of the GluN2 LBD.[2]
-
Methodology:
-
Mutagenesis: Cysteine residues are introduced at specific positions on opposing sides of the GluN2 LBD "clamshell" via site-directed mutagenesis of the subunit's plasmid DNA.
-
Expression: The mutant GluN2 subunit is co-expressed with a wild-type GluN1 subunit in oocytes or HEK293 cells.
-
Cross-linking: Under oxidizing conditions, the engineered cysteine residues form a disulfide bond, "locking" the LBD in a closed, agonist-bound-like conformation.
-
Functional Assay: The effect of this compound is then tested on these mutant receptors using TEVC or patch-clamp. A significantly reduced potentiation compared to wild-type receptors indicates that the compound's mechanism is dependent on the LBD's ability to move into the conformation that this compound stabilizes.
-
Conclusion and Future Directions
This compound is a well-characterized pan-positive allosteric modulator of NMDARs that enhances receptor function by increasing channel open probability and slowing deactivation.[2][5] Its mechanism is critically dependent on stabilizing the active conformation of the GluN2 ligand-binding domain.[2] The quantitative data and detailed protocols presented herein provide a robust framework for researchers utilizing this compound as a tool to probe NMDAR function in synaptic physiology and disease models. As a lead compound, this compound and its derivatives offer a valuable starting point for the development of novel therapeutics aimed at correcting NMDAR hypofunction in disorders such as schizophrenia.[1][2] Future research will likely focus on refining the structure-activity relationship to develop subtype-selective PAMs with optimized pharmacokinetic profiles for clinical applications.
References
- 1. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [researchworks.creighton.edu]
- 7. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors [ouci.dntb.gov.ua]
- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UBP709 | NMDAR pan-PAM | Hello Bio [hellobio.com]
An In-depth Technical Guide to the Core Functions of UBP684
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP684 is a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs). This document provides a comprehensive technical overview of the function and mechanism of action of this compound. It is designed to serve as a resource for researchers and drug development professionals working on NMDAR modulators. The guide details the molecular interactions, physiological effects, and key experimental protocols for studying this compound, supported by quantitative data and visual diagrams of its signaling pathway and experimental workflows.
Core Function and Mechanism of Action
This compound functions as a pan-positive allosteric modulator of NMDARs, meaning it enhances the receptor's response to its endogenous agonists, glutamate and glycine (or D-serine), across all GluN1/GluN2 subunit compositions.[1][2][3] Its primary mechanism of action involves binding to an allosteric site at the interface of the GluN1 and GluN2 ligand-binding domains (LBDs).[2][4][5] This binding event stabilizes the LBDs in a closed, active conformation, which in turn leads to several key functional consequences:
-
Increased Channel Open Probability (Po): this compound significantly increases the likelihood that the NMDAR channel will be in an open state when agonists are bound.[6][7]
-
Slower Receptor Deactivation: The compound slows the rate at which the receptor deactivates after the removal of L-glutamate, prolonging the ionic current.[6][7] This effect is not observed upon the removal of glycine.[5][6]
-
Potentiation of Agonist Responses: this compound robustly increases the maximal response to agonists.[1][6] It displays minor subunit-specific effects on agonist potency. For instance, at GluN2A-containing receptors, it can increase L-glutamate potency, while at GluN2B-containing receptors, it may increase glycine potency.[6]
The modulatory effect of this compound is independent of membrane voltage and the redox state of the receptor.[2][6] However, its activity is notably pH-dependent, with potentiation being more pronounced at lower pH values and switching to inhibition at alkaline pH (e.g., 8.4).[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects on various NMDAR subtypes.
Table 1: Potentiation of NMDAR Subtypes by this compound
| NMDAR Subtype | Agonist Concentration | This compound EC₅₀ (µM) | Maximal Potentiation (%) | Reference |
| GluN1a/GluN2A | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |
| GluN1a/GluN2B | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |
| GluN1a/GluN2C | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |
| GluN1a/GluN2D | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |
Table 2: Subunit-Specific Effects of this compound on Agonist Potency
| NMDAR Subtype | Effect on L-glutamate EC₅₀ | Effect on Glycine EC₅₀ | Reference |
| GluN1a/GluN2A | 32% reduction | No significant change | [6] |
| GluN1a/GluN2B | No significant change | 30% reduction | [6] |
| GluN1a/GluN2C | 58% increase | No significant change | [6] |
| GluN1a/GluN2D | 59% increase | No significant change | [6] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the signaling pathway of NMDAR activation and the modulatory role of this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Heterologous Expression of NMDARs in Xenopus Oocytes
This protocol is foundational for studying the effects of this compound on specific NMDAR subtypes using two-electrode voltage clamp electrophysiology.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and desired GluN2 subunits
-
Microinjector
-
Incubator (16-18°C)
-
Collagenase solution
-
OR-2 solution
-
ND96 recording solution
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Using a microinjector, inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired GluN1 and GluN2 subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in OR-2 solution to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is employed to measure macroscopic currents from NMDARs expressed in Xenopus oocytes.
Materials:
-
NMDAR-expressing Xenopus oocytes
-
TEVC setup (amplifier, electrodes, recording chamber)
-
Perfusion system
-
ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Agonist solutions (L-glutamate and glycine in ND96)
-
This compound solution (in ND96)
Procedure:
-
Oocyte Placement: Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Agonist Application: Apply agonists (e.g., 10 µM L-glutamate and 10 µM glycine) via the perfusion system to elicit an inward current.
-
This compound Application: To assess the effect of this compound, pre-apply the compound for a defined period before co-applying it with the agonists.
-
Data Acquisition: Record the current responses using a suitable amplifier and data acquisition software. The potentiation by this compound is measured as the increase in the peak current amplitude in the presence of the compound compared to the agonist-alone response.
Culture and Transfection of HEK293 Cells
HEK293 cells are a common mammalian cell line used for heterologous expression of NMDARs for patch-clamp electrophysiology.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Plasmids containing cDNA for GluN1 and desired GluN2 subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with fetal bovine serum and antibiotics.
-
Plating: Plate the cells onto coverslips in a petri dish.
-
Transfection: When cells reach 50-80% confluency, transfect them with plasmids encoding the desired NMDAR subunits using a suitable transfection reagent. A co-transfection marker like GFP is often included to identify transfected cells.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
Whole-Cell and Single-Channel Patch-Clamp Electrophysiology
Patch-clamp techniques on transfected HEK293 cells allow for the detailed study of this compound's effects on NMDAR channel kinetics.
Materials:
-
Transfected HEK293 cells
-
Patch-clamp setup (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pipettes
-
External solution (containing agonists and this compound)
-
Internal solution (for the patch pipette)
Procedure:
-
Cell Selection: Identify a transfected cell (e.g., by GFP fluorescence).
-
Pipette Positioning: Using a micromanipulator, bring a fire-polished glass pipette filled with internal solution into contact with the cell membrane.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).
-
Whole-Cell Configuration: Apply a stronger suction pulse to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Single-Channel Recording: In the cell-attached or outside-out patch configuration, record the currents from individual NMDAR channels in the presence of agonists with and without this compound.
-
Data Analysis: Analyze the recordings to determine changes in channel open probability, mean open time, and deactivation kinetics.
Experimental Workflow and Logic Diagrams
The following diagrams provide a visual representation of the experimental workflows.
General Experimental Workflow for this compound Characterization
Logical Flow for a TEVC Experiment
Conclusion
This compound is a valuable pharmacological tool for studying NMDAR function and holds potential as a lead compound for the development of therapeutics for disorders associated with NMDAR hypofunction, such as schizophrenia.[6] Its well-defined mechanism of action as a positive allosteric modulator, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for further research and drug discovery efforts. The pH sensitivity of this compound is a critical characteristic that should be considered in experimental design and potential therapeutic applications.
References
- 1. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]
- 2. Culture and transfection of HEK293T cells [protocols.io]
- 3. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 7. hek293.com [hek293.com]
UBP684 effect on GluN2A and GluN2B subunits
An In-depth Technical Guide on the Effect of UBP684 on GluN2A and GluN2B Subunits
Executive Summary
N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. Their function is intricately tied to their subunit composition, primarily comprising two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The distinction between GluN2A and GluN2B-containing receptors, in particular, is a key area of research due to their differential roles in synaptic function and disease.[1][2] this compound has emerged as a significant chemical probe for studying NMDA receptor function. It is a positive allosteric modulator (PAM) that acts as a pan-potentiator of NMDA receptors, enhancing agonist responses at receptors containing any of the four GluN2 subunits.[3][4] This document provides a comprehensive analysis of the effects of this compound on GluN2A and GluN2B subunits, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound enhances NMDA receptor function through a distinct allosteric mechanism. Unlike agonists that directly activate the receptor by binding to the glutamate (GluN2) and glycine (GluN1) sites, this compound binds to a different site, modulating the receptor's response to agonists.
Key Mechanistic Features:
-
Positive Allosteric Modulation: this compound is a use-independent PAM, meaning it potentiates receptor activity without requiring prior activation and its binding is independent of agonist binding.[3][4]
-
Stabilization of the Ligand-Binding Domain (LBD): Docking studies and experiments with mutant receptors suggest that this compound binds at the interface between the GluN1 and GluN2 ligand-binding domains (LBDs).[5] This binding is thought to stabilize the GluN2 LBD in an active, closed-cleft conformation, which is a key step in channel opening.[3][4][5]
-
Increased Channel Open Probability (Po): By stabilizing the active LBD conformation, this compound increases the probability that the ion channel will be open when agonists are bound.[3][4]
-
Slowing of Deactivation: this compound slows the receptor's deactivation rate upon the removal of L-glutamate, prolonging the synaptic current.[3][5]
-
pH-Dependence: The activity of this compound is highly dependent on pH. It shows greater potentiation at lower pH levels, but becomes inhibitory at an alkaline pH of 8.4.[3][4]
Quantitative Data on Subunit-Specific Effects
This compound acts as a robust potentiator for both GluN2A and GluN2B-containing NMDA receptors. However, subtle but significant subunit-specific differences in its effects have been observed. The following tables summarize the available quantitative and qualitative data.
Table 1: Potentiation and Agonist Potency Effects of this compound
| Parameter | Effect on GluN1/GluN2A | Effect on GluN1/GluN2B | Citation(s) |
| Maximal Agonist Response | Robustly potentiates | Robustly potentiates | [3][4] |
| L-Glutamate Potency (EC50) | Minor effects | Minor effects; partial reduction in max potentiation at high agonist concentrations | [3] |
| Glycine Potency (EC50) | No significant change | No significant change | [3] |
Table 2: Kinetic and pH-Dependent Effects of this compound
| Parameter | Effect on GluN1/GluN2A | Effect on GluN1/GluN2B | Citation(s) |
| Receptor Deactivation | Slows deactivation upon glutamate removal | Slows deactivation upon glutamate removal | [3][5] |
| Channel Gating | Increases mean open time and reduces long shut times | Increases channel open probability | [3][5] |
| Inhibition at pH 8.4 | Very weak inhibitory effect | Greater inhibitory effect compared to GluN2A | [3] |
Experimental Protocols
The characterization of this compound's effects on specific NMDA receptor subunits relies on heterologous expression systems and detailed electrophysiological recordings.
Cell Culture and Receptor Expression
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used. These cells lack native NMDA receptors, providing a clean background for studying specific recombinant receptor subtypes.[6][7]
-
Transfection/Injection:
Electrophysiological Recording
-
Two-Electrode Voltage Clamp (TEVC): This technique is used with Xenopus oocytes. The oocyte is impaled with two electrodes to clamp the membrane potential at a set voltage (e.g., -60 mV). Agonists (glutamate and glycine) are applied via a perfusion system to evoke ionic currents through the expressed NMDA receptors. The effect of this compound is measured by co-applying it with the agonists and observing the change in current amplitude.[6][7] This method is ideal for determining concentration-response curves and calculating EC₅₀ (for agonists) and IC₅₀ (for inhibitors).[7]
-
Patch-Clamp Electrophysiology: This high-resolution technique is used with HEK293 cells.
-
Whole-Cell Configuration: A glass micropipette forms a tight seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the entire cell. This configuration is used to measure macroscopic currents from all receptors on the cell surface. It is employed to assess the potentiation of the maximal agonist response and to measure the kinetics of receptor deactivation.[5][8]
-
Cell-Attached Configuration (Single-Channel Recording): The micropipette remains sealed to a small patch of the membrane containing only one or a few receptor channels. This allows for the direct observation of the opening and closing (gating) of individual channels. This method is critical for determining how this compound affects channel open probability, mean open time, and shut time durations.[4][5]
-
Data Analysis
-
Potentiation: Calculated as the percentage increase in the peak current amplitude in the presence of this compound compared to the agonist-alone control.
-
Deactivation Kinetics: The decay of the current after agonist removal is fitted with exponential functions to determine the time constants of deactivation.
-
Single-Channel Analysis: Recordings are idealized to create a record of open and closed events. This data is used to generate histograms of open and shut times and to calculate the channel open probability (Pₒ).
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Workflow for characterizing this compound's subunit-specific effects.
Proposed this compound Mechanism on NMDA Receptor
Caption: this compound stabilizes the LBD interface to enhance channel opening.
Conclusion
This compound is a valuable pharmacological tool that acts as a pan-positive allosteric modulator of NMDA receptors, including those containing GluN2A and GluN2B subunits. Its primary mechanism involves binding to the GluN1/GluN2 LBD interface to stabilize an active conformation, thereby increasing channel open probability and slowing deactivation.[3][4][5] While it robustly potentiates both GluN2A and GluN2B-containing receptors, it exhibits subtle, yet important, subunit-specific properties, notably a more pronounced inhibitory effect on GluN2B-containing receptors at alkaline pH.[3] This detailed understanding of its action allows researchers to precisely probe the function of NMDA receptors and provides a framework for the development of novel, more selective therapeutic agents targeting specific NMDA receptor subtypes.
References
- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors [ouci.dntb.gov.ua]
UBP684: A Technical Guide to a Positive Allosteric Modulator of the NMDA Receptor
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[3][4] Hypofunction of the NMDAR has been implicated in the pathophysiology of schizophrenia, making agents that enhance NMDAR signaling potential therapeutic candidates.[3][5] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site to augment its function, offering a nuanced approach to enhancing NMDAR activity without causing the widespread activation and potential excitotoxicity associated with agonists.[3][6]
UBP684 is a 2-naphthoic acid derivative identified as a robust, subtype-nonselective positive allosteric modulator of NMDA receptors.[5][7] It potentiates responses at receptors containing any of the four GluN2 subunits (GluN2A-D).[5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacology, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound enhances NMDAR function by increasing the channel's open probability (Po) and slowing the receptor's deactivation time following the removal of L-glutamate.[5][7] Its binding is independent of the agonist, meaning it does not compete with glutamate or glycine.[5] The modulatory effect of this compound is contingent on the conformational flexibility of the GluN2 subunit's ligand-binding domain (LBD).[5][7] Studies using cysteine mutants to lock the LBDs in an agonist-bound state revealed that this compound could not potentiate receptors with a locked GluN2 LBD.[5][7] This suggests that this compound stabilizes the active conformation of the GluN2 LBD.[5][7] Molecular docking studies further predict that this compound binds to the interface between the GluN1 and GluN2 LBDs.[7][8]
The activity of this compound is notably dependent on pH, with greater potentiation observed at lower pH values (e.g., 6.4) and a switch to inhibitory activity at alkaline pH (8.4).[5] This effect is independent of membrane voltage and the redox state of the receptor.[5]
Quantitative Pharmacology
This compound robustly potentiates agonist responses across all four GluN1a/GluN2 receptor subtypes. The degree of potentiation varies with agonist concentration. The tables below summarize the quantitative effects of this compound on receptor function.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound
| Subtype | Agonist Concentration | This compound EC₅₀ (µM) | Maximum Potentiation (% of control) |
|---|---|---|---|
| GluN1a/GluN2A | 10 µM L-Glu / 10 µM Gly | 17 | 120 |
| 300 µM L-Glu / 300 µM Gly | 26 | 77 | |
| GluN1a/GluN2B | 10 µM L-Glu / 10 µM Gly | 12 | 148 |
| 300 µM L-Glu / 300 µM Gly | 25 | 74 | |
| GluN1a/GluN2C | 10 µM L-Glu / 10 µM Gly | 10 | 185 |
| 300 µM L-Glu / 300 µM Gly | 13 | 163 | |
| GluN1a/GluN2D | 10 µM L-Glu / 10 µM Gly | 12 | 160 |
| 300 µM L-Glu / 300 µM Gly | 16 | 132 |
Data derived from descriptions in Costa et al., 2010.[5]
This compound also exerts minor, subunit-specific effects on the potency of the co-agonists, L-glutamate and glycine.
Table 2: Effect of this compound (100 µM) on Agonist Potency (EC₅₀)
| Subtype | Effect on L-Glutamate EC₅₀ | Effect on Glycine EC₅₀ |
|---|---|---|
| GluN1a/GluN2A | 32% decrease (Increased potency) | No significant change |
| GluN1a/GluN2B | No significant change | 30% decrease (Increased potency) |
| GluN1a/GluN2C | 58% increase (Decreased potency) | No significant change |
| GluN1a/GluN2D | 59% increase (Decreased potency) | No significant change |
Data derived from descriptions in Costa et al., 2010.[5]
Experimental Protocols
The characterization of this compound primarily relies on electrophysiological techniques to measure ion channel function.
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through NMDARs expressed in Xenopus laevis oocytes. It allows for the precise control of membrane voltage and the application of drugs to characterize their effects on receptor currents.
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject the oocyte nucleus with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., at a 1:1 ratio).[2]
-
Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression on the plasma membrane.
-
Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential, typically -40 mV to -70 mV.[2]
-
Establish a baseline current by applying saturating concentrations of L-glutamate and glycine.
-
Co-apply this compound with the agonists to measure the potentiated current.
-
Perform dose-response analysis by applying a range of this compound concentrations.
-
-
Data Analysis: Measure the peak current amplitude in the absence and presence of this compound. Calculate the percentage of potentiation and fit dose-response curves to determine EC₅₀ values.
Protocol 2: Site-Directed Mutagenesis for Mechanistic Insight
To test the hypothesis that this compound's activity requires conformational flexibility in the GluN2 LBD, cysteine mutations can be introduced. These mutations form disulfide bonds under specific conditions, "locking" the LBD in a closed, active-like state.
Methodology:
-
Mutagenesis: Use standard molecular biology techniques to introduce cysteine mutations at key positions within the GluN1 and GluN2 LBDs that are predicted to form a cross-link upon agonist binding.
-
Expression: Express wild-type (WT), GluN1-locked, or GluN2-locked receptors in an expression system (e.g., Xenopus oocytes or HEK293 cells).
-
Electrophysiology: Perform electrophysiological recordings as described in Protocol 1.
-
Hypothesis Testing: Compare the ability of this compound to potentiate WT receptors versus the locked-LBD mutants. A lack of potentiation in the GluN2-locked mutant supports the hypothesis that GluN2 LBD flexibility is required for this compound's mechanism.[5][7]
Downstream Signaling and Implications
By enhancing NMDAR-mediated cation influx, particularly Ca²⁺, this compound can amplify downstream intracellular signaling cascades. NMDAR activation is famously linked to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which is a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Conclusion
This compound is a valuable pharmacological tool for studying NMDA receptor function. It acts as a non-selective positive allosteric modulator that enhances channel open probability by stabilizing the active conformation of the GluN2 ligand-binding domain.[5][7] Its well-characterized mechanism and subunit-specific effects on agonist potency provide a basis for understanding the complex nature of NMDAR modulation. As a lead compound, this compound and its analogs may pave the way for the development of novel therapeutics for disorders associated with NMDAR hypofunction, such as schizophrenia.[5]
References
- 1. Protein quality control of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Grip: A Technical Guide to UBP684's Binding Site on the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of UBP684, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR). Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and workflows, this document serves as a critical resource for researchers engaged in neuroscience drug discovery and the study of glutamatergic signaling.
Executive Summary
This compound is a potent positive allosteric modulator of NMDA receptors, enhancing receptor function in a subtype-independent manner. Extensive research has identified its binding site at the interface of the GluN1 and GluN2 subunit ligand-binding domains (LBDs). This interaction stabilizes the active conformation of the receptor, leading to increased channel open probability and slower deactivation kinetics. The modulatory effect of this compound is notably pH-dependent, exhibiting potentiation at physiological pH and inhibition at alkaline pH. This guide delves into the specifics of this binding interaction, presenting the key quantitative data, the experimental approaches used to elucidate this mechanism, and visual diagrams to clarify the complex molecular processes involved.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with various NMDAR subtypes.
Table 1: Potentiation of NMDAR Subtypes by this compound
| NMDAR Subtype | Agonist Concentration | This compound EC₅₀ (µM) | Maximal Potentiation (%) | Reference |
| GluN1/GluN2A | 10 µM L-glutamate / 10 µM glycine | 28.0 ± 4.6 | 68.6 ± 16.2 | [1] |
| GluN1/GluN2B | 10 µM L-glutamate / 10 µM glycine | 34.6 ± 3.0 | 102.0 ± 17.8 | [1] |
| GluN1/GluN2C | 10 µM L-glutamate / 10 µM glycine | 37.2 ± 2.8 | 117.2 ± 22.3 | [1] |
| GluN1/GluN2D | 10 µM L-glutamate / 10 µM glycine | 28.9 ± 4.1 | 88.4 ± 9.6 | [1] |
| GluN1/GluN2A | 300 µM L-glutamate / 300 µM glycine | 26.1 ± 1.8 | 69.1 ± 5.0 | [1] |
| GluN1/GluN2B | 300 µM L-glutamate / 300 µM glycine | 31.0 ± 4.2 | 80.7 ± 9.6 | [1] |
| GluN1/GluN2C | 300 µM L-glutamate / 300 µM glycine | 32.5 ± 2.9 | 105.4 ± 11.2 | [1] |
| GluN1/GluN2D | 300 µM L-glutamate / 300 µM glycine | 55.8 ± 6.7 | 78.5 ± 5.8 | [1] |
Table 2: Effect of this compound on NMDAR Deactivation Kinetics
| NMDAR Subtype | Effect on Deactivation | Observation | Reference |
| GluN1/GluN2A | Slowed | Significantly slowed deactivation kinetics upon glutamate removal.[2][3] | [2][3] |
| All GluN1/GluN2 | Slowed | Slows receptor deactivation time upon removal of L-glutamate, but not glycine.[2] | [2] |
Table 3: pH-Dependent Activity of this compound
| pH | Effect on NMDAR Activity | Subunit Specificity | Reference |
| 7.4 | Potentiation | Potentiates all tested GluN1a/GluN2 receptors.[4] | [4] |
| 8.4 | Inhibition | Exhibits inhibitory effects, with progressively greater inhibition at NMDARs containing GluN2B, GluN2C, and GluN2D subunits compared to GluN2A.[4] | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol details the method for recording NMDAR-mediated currents in Human Embryonic Kidney (HEK293) cells transiently transfected with NMDAR subunits to assess the effect of this compound.
4.1.1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Cells are plated onto glass coverslips 24 hours before transfection.
-
Transient transfection is performed using a calcium phosphate transfection method with cDNAs encoding the desired GluN1 and GluN2 subunits.
4.1.2. Electrophysiological Recording:
-
External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 0.5 CaCl₂, 0.01 EDTA, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.
-
Recordings are performed at room temperature (22-24°C) using an patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution.
-
A whole-cell configuration is established with a giga-ohm seal (>1 GΩ).
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
NMDAR-mediated currents are evoked by rapid application of an external solution containing L-glutamate and glycine using a fast-perfusion system.
-
This compound is applied in the bath solution at desired concentrations.
-
Data is acquired and analyzed using pCLAMP software or equivalent.
Site-Directed Mutagenesis
This protocol describes the generation of NMDAR subunits with specific mutations in the ligand-binding domain to probe the binding site of this compound.
4.2.1. Primer Design:
-
Mutagenic primers (25-45 bases in length) are designed to introduce the desired point mutation in the GluN2 subunit cDNA.
-
The mutation site is located in the center of the primer, flanked by 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C.
4.2.2. PCR Amplification:
-
A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations.
-
The reaction mixture typically contains the template plasmid DNA (encoding the wild-type GluN2 subunit), the mutagenic primers, dNTPs, and the polymerase buffer.
-
PCR is performed for 16-18 cycles.
4.2.3. DpnI Digestion and Transformation:
-
The PCR product is treated with DpnI restriction enzyme to digest the parental, non-mutated, methylated template DNA.
-
The DpnI-treated DNA is then transformed into competent E. coli cells.
4.2.4. Screening and Sequencing:
-
Bacterial colonies are selected and cultured.
-
Plasmid DNA is isolated and the presence of the desired mutation is confirmed by DNA sequencing.
Molecular Docking
This protocol outlines the computational approach to predict the binding mode of this compound to the NMDAR ligand-binding domain.
4.3.1. Receptor and Ligand Preparation:
-
A high-resolution crystal structure of the NMDAR ligand-binding domain (e.g., from the Protein Data Bank, PDB) is used as the receptor.
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogens are added to the protein structure, and the protonation states of ionizable residues are assigned.
-
The 3D structure of this compound is generated and its geometry is optimized using a suitable force field.
4.3.2. Docking Simulation:
-
A molecular docking program such as AutoDock or GOLD is used.
-
The binding site on the receptor is defined based on experimental data (e.g., from mutagenesis studies).
-
A grid box is generated around the defined binding site.
-
The docking algorithm samples a large number of possible conformations and orientations of this compound within the binding site.
4.3.3. Scoring and Analysis:
-
A scoring function is used to estimate the binding affinity for each docked pose.
-
The poses are ranked based on their scores, and the top-ranking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.
Conclusion
The collective evidence from electrophysiological, site-directed mutagenesis, and molecular modeling studies provides a robust understanding of the this compound binding site on the NMDA receptor. Its interaction at the GluN1/GluN2 LBD interface, leading to the stabilization of the open channel conformation, presents a clear mechanism for its positive allosteric modulation. The pH-dependent nature of its activity adds another layer of complexity and a potential avenue for therapeutic fine-tuning. This technical guide serves as a foundational resource for further research into the therapeutic potential of this compound and other NMDAR modulators, providing both the data and the methodological framework to advance the field of neuropharmacology.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP684 for the Investigation of Synaptic Plasticity: A Technical Guide
Disclaimer: As of late 2025, there is no direct published research specifically detailing the use of the N-methyl-D-aspartate receptor (NMDAR) modulator UBP684 in studies of long-term potentiation (LTP) or long-term depression (LTD). This guide, therefore, summarizes the known mechanism of this compound based on studies in recombinant systems and provides a comprehensive framework of established experimental protocols for researchers intending to investigate its effects on synaptic plasticity.
Core Compound Profile: this compound
This compound is a 2-naphthoic acid derivative that functions as a novel positive allosteric modulator (PAM) of NMDA receptors.[1][2] Unlike subunit-selective modulators, this compound is a "pan-PAM," robustly potentiating agonist responses at all four major GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[3][4]
Mechanism of Action
The primary mechanism of this compound is to enhance NMDAR function by increasing the channel open probability (P₀).[2][3] It achieves this by stabilizing the ligand-binding domain (LBD) of the GluN2 subunit in an active, closed-cleft conformation.[3][5] This stabilization slows receptor deactivation upon the removal of L-glutamate (but not glycine) and increases the maximal response to agonists.[1][3] Docking studies suggest this compound binds at the interface of the GluN1 and GluN2 LBDs.[2][5] Its modulatory activity is independent of membrane voltage and redox state but is notably pH-dependent, with greater potentiation at lower pH levels and inhibition at alkaline pH (e.g., 8.4).[2][3]
Quantitative Data (Recombinant Systems)
The following tables summarize the known quantitative effects of this compound on recombinant NMDA receptors, typically expressed in Xenopus oocytes or HEK293 cells.
Table 1: Potentiation of NMDAR Subtypes by this compound at Low Agonist Concentrations
| NMDAR Subtype | EC₅₀ of this compound (µM) | Maximal Potentiation (%) | Agonist Concentration |
|---|---|---|---|
| GluN1a/GluN2A | ~30 | ~117 | 10 µM L-glutamate / 10 µM glycine |
| GluN1a/GluN2B | ~30 | ~80 | 10 µM L-glutamate / 10 µM glycine |
| GluN1a/GluN2C | ~30 | ~69 | 10 µM L-glutamate / 10 µM glycine |
| GluN1a/GluN2D | ~30 | ~90 | 10 µM L-glutamate / 10 µM glycine |
Data compiled from studies in recombinant systems.[3][4]
Table 2: Effect of this compound on Agonist Potency
| NMDAR Subtype | Effect on L-glutamate EC₅₀ | Effect on Glycine EC₅₀ |
|---|---|---|
| GluN1a/GluN2A | 32% reduction (Increased potency) | No significant change |
| GluN1a/GluN2B | No significant change | 30% reduction (Increased potency) |
| GluN1a/GluN2C | 58% increase (Reduced potency) | No significant change |
| GluN1a/GluN2D | 59% increase (Reduced potency) | No significant change |
Data reflects minor, subtype-specific effects of this compound on agonist potencies.[3]
Proposed Investigation of this compound in Synaptic Plasticity
Given that NMDAR activation is a cornerstone for inducing the most common forms of LTP and LTD, this compound's function as an NMDAR PAM makes it a compelling tool for modulating these processes.[6] As a PAM, it could potentially lower the threshold for LTP induction or alter the magnitude and direction of plasticity.
Hypothesized Signaling Pathway Involvement
This compound is expected to act at the initial NMDAR activation step, which triggers downstream calcium-dependent signaling cascades essential for both LTP and LTD.
Caption: Hypothesized action of this compound on the NMDAR-dependent synaptic plasticity pathway.
Experimental Workflow
A typical experiment to assess the effect of this compound on synaptic plasticity would involve extracellular field potential recordings in acute hippocampal slices.
Caption: Standard experimental workflow for testing a compound on synaptic plasticity.
Detailed Experimental Protocols
The following are standard, widely used protocols for fEPSP recordings of LTP and LTD in the CA1 region of the rodent hippocampus, which can be adapted to test this compound.
Acute Hippocampal Slice Preparation
-
Anesthetize a rodent (e.g., P21-P40 rat or mouse) and perform decapitation, in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing buffer. A typical slicing buffer contains (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 25 glucose, 20 HEPES, 10 MgSO₄, and 0.5 CaCl₂.[7]
-
Isolate the hippocampus and cut 350-400 µm transverse slices using a vibratome.[8]
-
Transfer slices to an incubation chamber filled with carbogenated Artificial Cerebrospinal Fluid (ACSF) at 32-34°C for at least 30 minutes. ACSF composition (in mM): 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.[9]
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with carbogenated ACSF (~2 mL/min) at 31-34°C.[10]
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode (glass micropipette filled with ACSF, 1-3 MΩ resistance) downstream in the same layer, approximately 400 µm away.[8][9]
-
Generate an input-output curve by delivering single pulses of increasing intensity to determine the stimulus strength that evokes ~40-50% of the maximal fEPSP response. This intensity will be used for baseline and post-induction recordings.[7][11]
-
Establish a stable baseline by recording fEPSPs every 30-60 seconds for at least 30 minutes.[10]
LTP Induction Protocol (Theta-Burst Stimulation)
-
Following a stable baseline, apply the LTP-inducing stimulus. A standard theta-burst stimulation (TBS) protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz (200 ms intervals).[9]
-
Immediately after TBS, resume recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation.
LTD Induction Protocol (Low-Frequency Stimulation)
-
Following a stable baseline, apply the LTD-inducing stimulus.
-
A standard low-frequency stimulation (LFS) protocol consists of delivering 900 pulses at a frequency of 1 Hz.[12]
-
Immediately after LFS, resume recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the depression.
Application of this compound
-
Solubility Precaution: this compound has been noted to have lower solubility in physiological buffers containing millimolar concentrations of calcium.[2] Researchers should first prepare a concentrated stock solution (e.g., 50 mM in DMSO) and then dilute it to the final working concentration in ACSF immediately before perfusion.[2] It may be necessary to test the solubility in the specific ACSF composition being used. Using calcium-free ACSF is not an option for synaptic transmission studies.
-
After establishing a stable baseline, switch the perfusion to ACSF containing this compound (or vehicle control, e.g., 0.1% DMSO).
-
Allow the drug to perfuse for 20-30 minutes to ensure equilibration in the tissue before applying the plasticity-inducing stimulus.
Data Presentation and Analysis
Quantitative results from these experiments should be structured for clear comparison. The primary measure is the slope of the fEPSP, which reflects synaptic strength.
Table 3: Template for Summarizing LTP/LTD Results with this compound
| Experimental Condition | N (slices/animals) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope (% of Baseline at 60 min post-induction) |
|---|---|---|---|
| LTP Induction | |||
| Vehicle Control + HFS | |||
| This compound (10 µM) + HFS | |||
| This compound (30 µM) + HFS | |||
| LTD Induction | |||
| Vehicle Control + LFS | |||
| This compound (10 µM) + LFS | |||
| This compound (30 µM) + LFS |
This table is a template for organizing hypothetical experimental data.
References
- 1. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. funjournal.org [funjournal.org]
- 9. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
Foundational Research on UBP684 and its Role in Counteracting NMDA Receptor Hypofunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-D-aspartate receptor (NMDAR) hypofunction is a leading hypothesis for the pathophysiology of schizophrenia, contributing to cognitive deficits and negative symptoms.[1][2] Positive allosteric modulators (PAMs) of the NMDAR present a promising therapeutic strategy to augment receptor function without the excitotoxic effects associated with direct agonists.[3] This technical guide provides an in-depth overview of the foundational research on UBP684, a potent 2-naphthoic acid derivative that acts as a PAM at NMDARs. We will delve into its mechanism of action, subunit selectivity, and its effects on receptor gating properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and NMDAR Hypofunction
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5] NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3] The "NMDAR hypofunction hypothesis" of schizophrenia posits that reduced NMDAR signaling contributes significantly to the symptomatology of the disorder.[1][6] This has spurred the development of compounds that can enhance NMDAR function.
This compound is a positive allosteric modulator that potentiates NMDAR responses across all four GluN2 subunits (GluN2A-D).[3][7] It acts by binding to a site distinct from the agonist-binding sites, thereby increasing the channel's open probability in response to glutamate and glycine.[3][8] This guide will explore the foundational studies that have characterized the pharmacological profile and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound.
Table 1: Potentiation of NMDAR Subtypes by this compound
| GluN2 Subunit | Agonist Concentration | EC₅₀ for Potentiation (µM) | Maximal Potentiation (%) | Reference |
| GluN2A | 10 µM L-glutamate / 10 µM glycine | 28.0 ± 4.6 | 68.6 ± 16.2 | [3] |
| 300 µM L-glutamate / 300 µM glycine | 10.4 ± 2.1 | 69.1 ± 7.2 | [3] | |
| GluN2B | 10 µM L-glutamate / 10 µM glycine | 34.6 ± 3.0 | 102.0 ± 17.8 | [3] |
| 300 µM L-glutamate / 300 µM glycine | 24.8 ± 3.6 | 61.2 ± 8.3 | [3] | |
| GluN2C | 10 µM L-glutamate / 10 µM glycine | 37.2 ± 2.8 | 117.2 ± 22.3 | [3] |
| 300 µM L-glutamate / 300 µM glycine | 39.8 ± 8.1 | 118.0 ± 12.3 | [3] | |
| GluN2D | 10 µM L-glutamate / 10 µM glycine | 28.9 ± 4.1 | 88.4 ± 9.6 | [3] |
| 300 µM L-glutamate / 300 µM glycine | 55.8 ± 10.0 | 92.6 ± 11.2 | [3] |
Table 2: Effect of this compound on Agonist Potency at NMDARs
| GluN2 Subunit | Agonist | This compound Concentration | EC₅₀ (µM) - Control | EC₅₀ (µM) - With this compound | Fold Change | Reference |
| GluN2A | L-glutamate | 50 µM | 2.5 ± 0.2 | 1.7 ± 0.1 | 0.68 | [3] |
| Glycine | 50 µM | 0.29 ± 0.02 | 0.27 ± 0.02 | 0.93 | [3] | |
| GluN2B | L-glutamate | 50 µM | 0.38 ± 0.03 | 0.38 ± 0.03 | 1.00 | [3] |
| Glycine | 50 µM | 0.23 ± 0.02 | 0.16 ± 0.01 | 0.70 | [3] | |
| GluN2C | L-glutamate | 50 µM | 0.34 ± 0.02 | 0.54 ± 0.04 | 1.59 | [3] |
| Glycine | 50 µM | 0.21 ± 0.01 | 0.22 ± 0.02 | 1.05 | [3] | |
| GluN2D | L-glutamate | 50 µM | 0.17 ± 0.01 | 0.27 ± 0.02 | 1.59 | [3] |
| Glycine | 50 µM | 0.11 ± 0.01 | 0.11 ± 0.01 | 1.00 | [3] |
Table 3: Effect of this compound on Single-Channel Gating Properties of GluN1/GluN2A Receptors
| Parameter | Control | With this compound (100 µM) | Reference |
| Mean Open Time (ms) | 1.57 ± 0.53 | 4.34 ± 2.14 | [9] |
| Open Probability | 0.08 ± 0.02 | 0.61 ± 0.15 | [9] |
| Mean Shut Time (ms) | Reduced | Significantly Reduced | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the activity of ion channels expressed in the membrane of Xenopus oocytes.[10][11]
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDAR.
-
Recording:
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
-
Electrodes: Glass microelectrodes are filled with 3 M KCl.
-
Procedure: Oocytes are placed in a recording chamber and perfused with ND96 solution. Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current. The membrane potential is clamped at a holding potential of -70 mV. Agonists (L-glutamate and glycine) and this compound are applied via the perfusion system.
-
Patch-Clamp Electrophysiology in Hippocampal Slices
This method allows for the study of NMDAR function in a more physiologically relevant context.[12][13]
-
Slice Preparation:
-
Animal: Young adult mice or rats are used.
-
Procedure: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution. Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Solutions:
-
aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 2 mM CaCl₂, 2 mM MgSO₄, 10 mM D-glucose, saturated with 95% O₂/5% CO₂.
-
Internal Solution (for whole-cell): 130 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314, pH adjusted to 7.3 with CsOH.
-
-
Procedure: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons. NMDAR-mediated currents are evoked by synaptic stimulation or by local application of NMDA. This compound is applied via the bath perfusion.
-
Single-Channel Recording
This high-resolution technique allows for the direct observation of the opening and closing of individual NMDAR channels.[8][14]
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired NMDAR subunits.
-
Recording:
-
Configuration: Cell-attached or outside-out patch-clamp configurations are used.
-
Solutions:
-
External Solution: Similar to aCSF but may contain specific channel blockers to isolate NMDAR currents.
-
Pipette Solution: Contains the agonist (e.g., glutamate and glycine) and this compound.
-
-
Procedure: A fire-polished glass micropipette is pressed against the cell membrane to form a high-resistance seal. The activity of single NMDAR channels within the patch of membrane is recorded.
-
Site-Directed Mutagenesis
This molecular biology technique is used to introduce specific mutations into the DNA sequence of NMDAR subunits to identify amino acid residues critical for this compound's modulatory effects.[15][16]
-
Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA.
-
PCR Amplification: The entire plasmid containing the NMDAR subunit cDNA is amplified using a high-fidelity DNA polymerase and the mutagenic primers.
-
Template Removal: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures related to this compound and NMDARs.
References
- 1. sop.org.tw [sop.org.tw]
- 2. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpn.or.kr [cpn.or.kr]
- 5. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 7. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Hippocampal slice preparation for electrophysiology [protocols.io]
- 13. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-channel recording of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Site-Directed Mutagenesis [protocols.io]
UBP684: A Positive Allosteric Modulator of NMDA Receptors and its Therapeutic Potential in Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder with a significant unmet medical need, particularly concerning cognitive and negative symptoms. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia provides a strong rationale for the development of novel therapeutics aimed at enhancing NMDA receptor function. UBP684, a 2-naphthoic acid derivative, has emerged as a potent positive allosteric modulator (PAM) of NMDA receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on NMDA receptor subtypes, and the compelling preclinical rationale for its investigation as a potential therapeutic agent for schizophrenia. This document details the quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes key pathways and concepts to support further research and development in this area.
Introduction: The NMDA Receptor Hypofunction Hypothesis of Schizophrenia
The glutamatergic system, and specifically the NMDA receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] The NMDA receptor hypofunction hypothesis posits that diminished NMDA receptor signaling contributes significantly to the pathophysiology of schizophrenia.[2][3] This is supported by findings that NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis and cognitive deficits in healthy individuals that mimic the symptoms of schizophrenia.[4] Consequently, enhancing NMDA receptor function through positive allosteric modulation represents a promising therapeutic strategy.[1] PAMs offer a nuanced approach by amplifying the endogenous glutamate signal without directly activating the receptor, potentially mitigating the risks of excitotoxicity associated with direct agonists.[1][4]
This compound: A Pan-Subunit NMDA Receptor Positive Allosteric Modulator
This compound is a potent, non-subunit-selective PAM of NMDA receptors, demonstrating robust potentiation of agonist responses across all four GluN2 subunits (GluN2A-D).[2][5] Its mechanism of action is independent of agonist binding and is not affected by membrane voltage or redox state.[2]
Mechanism of Action
This compound enhances NMDA receptor function by increasing the channel open probability (Po) and slowing the receptor deactivation time upon the removal of L-glutamate.[2][3] It is believed to stabilize the GluN2 ligand-binding domain (LBD) in an active conformation, thereby promoting channel opening.[2][3] Docking studies suggest that this compound binds at the interface of the GluN1 and GluN2 LBDs.[3] Notably, the potentiating effect of this compound is dependent on the conformational flexibility of the GluN2 LBD.[2]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro electrophysiological studies of this compound.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound
| NMDA Receptor Subtype | EC₅₀ (µM) | Maximal Potentiation (%) |
| GluN1a/GluN2A | ~30 | 69 - 117 |
| GluN1a/GluN2B | ~30 | 69 - 117 |
| GluN1a/GluN2C | ~30 | 69 - 117 |
| GluN1a/GluN2D | ~30 | 69 - 117 |
| Data represents potentiation of responses to low agonist concentrations.[2][5] |
Table 2: Subunit-Specific Effects of this compound on Agonist Potency
| NMDA Receptor Subtype | Effect on L-Glutamate Potency | Effect on Glycine Potency |
| GluN1a/GluN2A | Increased | No significant change |
| GluN1a/GluN2B | No significant change | Increased |
| GluN1a/GluN2C | Decreased (58% increase in EC₅₀) | No significant change |
| GluN1a/GluN2D | Decreased (59% increase in EC₅₀) | No significant change |
| [2] |
Table 3: Effect of this compound on GluN2D Receptor Deactivation
| Condition | Deactivation Time Constant (τ) (seconds) |
| Control | 9.6 ± 1.6 |
| This compound (50-100 µM) | 4.1 ± 0.6 |
| [5] |
pH Dependency
The activity of this compound is markedly dependent on extracellular pH. Greater potentiation is observed at lower pH levels, while at a more alkaline pH of 8.4, this compound exhibits inhibitory activity.[2] This property may be relevant in pathological conditions associated with pH changes in the brain.[2]
Rationale for this compound in Schizophrenia Research
While direct preclinical studies of this compound in animal models of schizophrenia are not yet published, a strong theoretical and mechanistic rationale supports its investigation:
-
Addressing NMDA Receptor Hypofunction: As a potent PAM, this compound directly counteracts the central deficit proposed by the NMDA receptor hypofunction hypothesis of schizophrenia.[2][3]
-
Potential for Cognitive Enhancement: By enhancing NMDA receptor-mediated synaptic plasticity, this compound may have the potential to ameliorate the cognitive impairments associated with schizophrenia, which are poorly addressed by current antipsychotics.[1][4]
-
Pan-Subunit Profile: this compound's ability to potentiate all GluN2-containing NMDA receptors suggests it could have broad efficacy in brain regions implicated in schizophrenia where different GluN2 subunits are expressed.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its potential role in schizophrenia.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This technique is used to characterize the effects of compounds on recombinant NMDA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after incubation in collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1a and a GluN2 subunit).
-
Electrophysiological Recording: After 1-3 days of incubation, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The membrane potential is clamped at a holding potential (e.g., -40 mV).
-
Drug Application: Agonists (L-glutamate and glycine) are applied to elicit a baseline current. Once a stable baseline is achieved, this compound is co-applied with the agonists to determine its modulatory effect.
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the peak current amplitude in the presence of the compound compared to the baseline agonist-evoked current. Dose-response curves are generated to determine the EC₅₀.
Whole-Cell Patch-Clamp Recording in Mammalian Cells
This method is used to study the effects of this compound on NMDA receptors in a mammalian cell line (e.g., HEK293 cells) or in primary neuronal cultures.
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.
-
Electrophysiological Recording: A glass micropipette with a small tip opening is brought into contact with the cell membrane. A tight seal is formed by applying gentle suction. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The voltage of the cell membrane is clamped at a specific holding potential.
-
Solution Exchange: A fast solution exchange system is used to apply agonists and this compound to the recorded cell.
-
Data Acquisition and Analysis: NMDA receptor-mediated currents are recorded and analyzed to determine the effects of this compound on current amplitude, activation, and deactivation kinetics.
Preclinical Animal Models of Schizophrenia
To investigate the in vivo efficacy of this compound, it could be tested in established animal models that recapitulate aspects of schizophrenia. A common model is the NMDA receptor antagonist-induced behavioral model.
-
Animal Subjects: Adult male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats) are used.
-
Induction of Schizophrenia-like Phenotypes: Animals are treated with a non-competitive NMDA receptor antagonist, such as PCP or MK-801, to induce hyperlocomotion (a model of positive symptoms), social withdrawal (a model of negative symptoms), and cognitive deficits.
-
Drug Administration: this compound would be administered prior to the behavioral testing to assess its ability to prevent or reverse the effects of the NMDA receptor antagonist.
-
Behavioral Assays:
-
Open Field Test: To measure locomotor activity.
-
Social Interaction Test: To assess social behavior.
-
Novel Object Recognition Test: To evaluate recognition memory, a form of cognitive function.
-
Prepulse Inhibition of Startle: To measure sensorimotor gating deficits.
-
-
Data Analysis: Behavioral parameters are quantified and compared between treatment groups (vehicle, NMDA receptor antagonist alone, this compound + NMDA receptor antagonist, this compound alone).
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound at the NMDA receptor.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Rationale for investigating this compound in schizophrenia.
Conclusion and Future Directions
This compound is a well-characterized positive allosteric modulator of NMDA receptors with a clear mechanism of action. Its ability to enhance NMDA receptor function across all GluN2 subunits provides a strong rationale for its investigation in the context of schizophrenia, a disorder strongly linked to NMDA receptor hypofunction. While in vivo data in relevant animal models is currently lacking, the robust in vitro profile of this compound makes it a compelling candidate for further preclinical development. Future studies should focus on evaluating the efficacy of this compound in animal models of schizophrenia, particularly those assessing cognitive and negative symptoms. Furthermore, exploring the impact of its pH sensitivity in disease models could provide additional insights into its therapeutic potential. The data and protocols presented in this guide are intended to facilitate and encourage such research, with the ultimate goal of developing novel and more effective treatments for individuals with schizophrenia.
References
- 1. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulators for the Treatment of Schizophrenia: Targeting Glutamatergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1357838-47-1 | Benchchem [benchchem.com]
Unveiling the pH-Dependent Activity of UBP684: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pH-dependent activity of UBP684, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. This compound exhibits a fascinating dual activity profile, acting as a potentiator of NMDA receptor function at physiological and acidic pH levels, while demonstrating inhibitory effects in alkaline conditions. This unique characteristic makes it a valuable tool for investigating the intricate mechanisms of NMDA receptor modulation and a subject of interest for therapeutic development.
Core Mechanism of Action
This compound functions as a pan-positive allosteric modulator, enhancing agonist-induced currents across all GluN2 subtypes (GluN2A-D) of NMDA receptors.[1] Its mechanism involves stabilizing the closed conformation of the ligand-binding domain (LBD) of the GluN2 subunit.[1][2] This stabilization prolongs the channel open time and reduces the deactivation kinetics of the receptor.[1][2][3] Notably, the binding of this compound is independent of the agonist binding to the receptor.[4]
The Critical Role of pH
The modulatory activity of this compound is profoundly influenced by the extracellular pH. At a physiological pH of 7.4, this compound robustly potentiates NMDA receptor responses. This potentiation is even more pronounced at a more acidic pH of 6.4.[4] Conversely, at an alkaline pH of 8.4, this compound transitions from a potentiator to an inhibitor of NMDA receptor activity.[4] This inhibitory effect shows some subtype specificity, with progressively greater inhibition observed at receptors containing GluN2B, GluN2C, and GluN2D subunits compared to those with GluN2A.[1][4]
This pH-dependent switch in activity highlights the sensitivity of the NMDA receptor complex to its microenvironment and suggests that the protonation state of specific residues on the receptor or the compound itself is critical for determining the nature of the allosteric modulation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pH-dependent activity of this compound on NMDA receptors.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound at pH 7.4
| NMDA Receptor Subtype | EC50 (µM) | Maximal Potentiation (%) |
| GluN1a/GluN2A | ~30 | 69 - 117 |
| GluN1a/GluN2B | ~30 | 69 - 117 |
| GluN1a/GluN2C | ~30 | 69 - 117 |
| GluN1a/GluN2D | ~30 | 69 - 117 |
Data extracted from studies on recombinant NMDA receptors.[4]
Table 2: Effect of this compound on Agonist Potency at pH 7.4
| NMDA Receptor Subtype | Effect on L-glutamate EC50 | Effect on Glycine EC50 |
| GluN1a/GluN2A | 32% reduction | No significant change |
| GluN1a/GluN2B | No significant change | 30% reduction |
[4]
Table 3: pH-Dependent Modulation of NMDA Receptors by 100 µM this compound
| pH | Effect on Receptor Activity |
| 6.4 | Greater potentiation than at pH 7.4 |
| 7.4 | Potentiation |
| 8.4 | Inhibition (more pronounced for GluN2B, C, D) |
[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pH-dependent activity of this compound.
Heterologous Expression of NMDA Receptors
Objective: To express functional NMDA receptors of specific subunit compositions in a controlled cellular environment.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used.[1]
-
Transfection (for HEK293 cells):
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent (e.g., Lipofectamine).
-
Include a plasmid for a marker protein (e.g., GFP) to identify transfected cells.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
-
cRNA Injection (for Xenopus oocytes):
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Prepare cRNA for the desired GluN1 and GluN2 subunits by in vitro transcription from linearized cDNA templates.
-
Inject the cRNA mixture into the cytoplasm of the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the ion currents mediated by NMDA receptors in response to agonist and modulator application at different pH levels.
Methodology:
-
Solution Preparation:
-
Prepare external recording solutions buffered to the desired pH values (e.g., 6.4, 7.4, 8.4) using appropriate buffers (e.g., HEPES, MES).
-
Prepare stock solutions of NMDA receptor agonists (L-glutamate and glycine) and this compound.
-
-
Cell/Oocyte Preparation:
-
Place a transfected HEK293 cell or a cRNA-injected oocyte in the recording chamber.
-
Perfuse the chamber with the external recording solution.
-
-
Electrophysiological Recording:
-
Impale the cell/oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV to -70 mV.
-
-
Drug Application:
-
Apply a saturating concentration of agonists (e.g., 10 µM L-glutamate and 10 µM glycine) to elicit a baseline NMDA receptor current.[4]
-
Once a stable baseline is achieved, co-apply this compound (e.g., 100 µM) with the agonists.[4]
-
To study pH effects, switch the perfusion to an external solution with a different pH while continuously applying agonists and this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound to determine the degree of potentiation or inhibition.
-
Calculate the EC50 for this compound by applying a range of concentrations and fitting the dose-response curve.
-
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound's pH-dependent modulation of NMDA receptors.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
References
- 1. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
UBP684: Application Notes and Protocols for Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the use of UBP684 in whole-cell patch clamp electrophysiology. This compound is a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission in the central nervous system. Understanding the modulatory effects of compounds like this compound on NMDA receptor activity is crucial for neuroscience research and the development of novel therapeutics for neurological disorders. These guidelines are intended to assist researchers in designing and executing experiments to characterize the effects of this compound on NMDA receptor-mediated currents.
Introduction to this compound
This compound is a potent, non-subunit-selective positive allosteric modulator of NMDA receptors.[1] It enhances agonist responses at all four GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D) and at native neuronal NMDA receptors.[2][3] Its mechanism of action involves increasing the maximal L-glutamate/glycine response and influencing agonist potency in a subunit-specific manner.[2] Notably, the activity of this compound is pH-dependent, with greater potentiation observed at lower pH levels and inhibitory effects at alkaline pH (e.g., pH 8.4).[2]
Data Presentation: Quantitative Effects of this compound on NMDA Receptors
The following table summarizes the quantitative data on the effects of this compound on various NMDA receptor subtypes, as determined by electrophysiological studies.
| Receptor Subtype | Parameter | Value | Conditions | Reference |
| GluN1a/GluN2A | EC50 | ~30 µM | Low agonist concentrations | [2] |
| Maximal Potentiation | 69% to 117% | Low agonist concentrations | [2] | |
| L-glutamate EC50 | 32% reduction | - | [2] | |
| GluN1a/GluN2B | EC50 | ~30 µM | Low agonist concentrations | [2] |
| Maximal Potentiation | Decreased by 40% | High agonist concentrations | [2] | |
| Glycine EC50 | 30% reduction | - | [2] | |
| GluN1a/GluN2C | EC50 | ~30 µM | Low agonist concentrations | [2] |
| Maximal Potentiation | 69% to 117% | Low agonist concentrations | [2] | |
| GluN1a/GluN2D | EC50 | ~30 µM | Low agonist concentrations | [2] |
| Maximal Potentiation | 69% to 117% | Low agonist concentrations | [2] | |
| Neuronal NMDARs | Peak Current Increase | ~2-fold | 100 µM this compound | [1] |
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway Modulated by this compound
Caption: this compound positively modulates the NMDA receptor, enhancing ion flux upon agonist binding.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: A typical workflow for a whole-cell patch clamp experiment to study this compound's effects.
Experimental Protocols
This section provides a detailed protocol for performing whole-cell patch clamp recordings to investigate the effects of this compound on NMDA receptor-mediated currents.
Solutions and Reagents
External Solution (aCSF) (in mM):
-
125 NaCl
-
2.5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
25 NaHCO₃
-
1.25 NaH₂PO₄
-
25 Glucose
-
pH adjusted to 7.4 with NaOH, bubbled with 95% O₂ / 5% CO₂.[4]
Internal Pipette Solution (in mM):
-
130 KCl
-
5 NaCl
-
1 MgCl₂
-
0.4 CaCl₂
-
10 HEPES
-
11 EGTA
-
pH adjusted to 7.3 with KOH.[4]
Agonist Stock Solutions:
-
L-Glutamate (100 mM in dH₂O)
-
Glycine (100 mM in dH₂O)
This compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the external solution on the day of the experiment to the desired final concentration (e.g., 10-100 µM). Note that the final DMSO concentration should be kept below 0.1% to avoid off-target effects.
Cell Preparation
-
Culture cells (e.g., HEK293 cells or primary neurons) on glass coverslips.
-
For recombinant receptor studies, transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits.
-
Allow 24-48 hours for receptor expression before recording.
Whole-Cell Patch Clamp Recording
This protocol is a general guideline and may require optimization based on the specific cell type and recording setup.[5][6][7][8]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
Chamber Perfusion: Place the coverslip with cells in the recording chamber and perfuse with oxygenated external solution at a rate of 1-2 mL/min.[4]
-
Cell Approach: Under microscopic guidance, approach a target cell with the recording pipette while applying slight positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[6]
-
Membrane Rupture: Apply gentle suction to rupture the cell membrane patch, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.[5][7]
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Baseline Recording: Apply the NMDA receptor agonists (e.g., 10 µM L-glutamate and 10 µM glycine) to elicit a baseline inward current.
-
This compound Application: Co-apply this compound at the desired concentration (e.g., 30-100 µM) along with the agonists. Record the potentiated current.
-
Washout: Perfuse the chamber with the agonist-containing external solution without this compound to wash out the compound and observe the reversal of its effects.
-
Data Acquisition and Analysis: Record the currents using appropriate data acquisition software. Analyze the peak current amplitude, rise time, and decay kinetics to quantify the effects of this compound.
Concluding Remarks
This document provides a foundational guide for utilizing this compound in whole-cell patch clamp experiments. The provided protocols and data serve as a starting point for researchers to investigate the nuanced modulatory effects of this compound on NMDA receptor function. Careful optimization of experimental parameters will be essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for UBP684 in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UBP684, a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors, in in vitro electrophysiological studies. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is a 2-naphthoic acid derivative that potentiates agonist responses at NMDA receptors.[1][2] It acts as a positive allosteric modulator, enhancing the function of the receptor without directly activating it.[1][2] The primary mechanism of action involves stabilizing the NMDA receptor's ligand-binding domain (LBD) in an active conformation.[1][3] This stabilization leads to several key electrophysiological effects:
-
Increased Channel Open Probability (Po): this compound increases the likelihood of the NMDA receptor channel being in an open state when agonists like glutamate and glycine are bound.[1][2]
-
Slower Deactivation Rate: The compound slows the deactivation of the receptor upon the removal of L-glutamate, prolonging the synaptic current.[1][2][3]
-
Increased Mean Open Time: At the single-channel level, this compound has been shown to increase the mean open time of the NMDA receptor channel.[1][3]
-
Reduced Mean Shut Time: Correspondingly, it reduces the mean time the channel spends in a closed or "shut" state.[1]
This compound potentiates responses at all four GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D) and at native neuronal NMDA receptors.[2] Its binding is proposed to be at the LBD dimer interface.[1] Notably, the modulatory effect of this compound is pH-dependent, with greater potentiation observed at lower pH levels and inhibitory effects at alkaline pH (e.g., 8.4).[2]
Data Presentation
The following table summarizes the quantitative data for this compound based on published literature.
| Parameter | Value | Receptor Subtype(s) | Experimental Condition | Reference |
| EC₅₀ | ~30 µM | GluN1a/GluN2A, GluN1a/GluN2B, GluN1a/GluN2C, GluN1a/GluN2D | Low agonist concentrations | [2] |
| Maximal Potentiation | 69% - 117% | GluN1a/GluN2A, GluN1a/GluN2B, GluN1a/GluN2C, GluN1a/GluN2D | Low agonist concentrations | [2] |
| Effect on L-glutamate Potency | 32% reduction in EC₅₀ | GluN1a/GluN2A | - | [2] |
| Effect on Glycine Potency | 30% reduction in EC₅₀ | GluN1a/GluN2B | - | [2] |
Experimental Protocols
Here are detailed protocols for two key in vitro electrophysiology techniques to study the effects of this compound.
Whole-Cell Patch-Clamp Recording in Cultured Neurons or Heterologous Expression Systems
This protocol is designed to measure macroscopic NMDA receptor-mediated currents and assess the modulatory effects of this compound.
Materials:
-
Cells: Cultured hippocampal or cortical neurons, or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Extracellular (Bath) Solution: Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Intracellular (Pipette) Solution: (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.
-
Agonists: L-glutamate and glycine.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 50 mM) in DMSO and dilute to the final desired concentration in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
Procedure:
-
Preparation: Plate cells on coverslips a few days prior to recording. Turn on all equipment and perfuse the recording chamber with aCSF at a rate of 1.5-2 mL/minute.
-
Cell Visualization and Pipette Placement: Place the coverslip in the recording chamber. Under the microscope, select a healthy-looking cell. Carefully lower the patch pipette filled with intracellular solution towards the cell while applying slight positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief, strong suction to rupture the cell membrane patch under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode and hold the membrane potential at a suitable level (e.g., -60 mV or +40 mV to relieve Mg²⁺ block of the NMDA receptor).
-
Baseline Recording: Evoke NMDA receptor currents by applying a solution containing L-glutamate and glycine. Record stable baseline currents.
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound along with the agonists.
-
Data Acquisition: Record the NMDA receptor currents in the presence of this compound until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the control aCSF (containing agonists but no this compound) to observe the reversal of the drug effect.
-
Data Analysis: Measure the peak amplitude and deactivation kinetics of the NMDA receptor currents before, during, and after this compound application.
Field Potential Recording in Acute Brain Slices
This protocol is suitable for studying the effects of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP) in a more intact neural circuit.
Materials:
-
Brain Slices: Acutely prepared brain slices (e.g., hippocampal slices, 300-400 µm thick) from rodents.
-
Slicing and Recovery Solutions: Use appropriate ice-cold slicing and recovery buffers to maintain slice health.
-
Extracellular (Bath) Solution: aCSF as described above.
-
This compound Solution: Prepare as described for the patch-clamp protocol.
-
Stimulating and Recording Electrodes: Bipolar stimulating electrode and a glass microelectrode filled with aCSF for recording field excitatory postsynaptic potentials (fEPSPs).
-
Electrophysiology Setup: Slice chamber, perfusion system, stimulator, amplifier, and data acquisition system.
Procedure:
-
Slice Preparation and Recovery: Prepare acute brain slices using a vibratome in ice-cold, oxygenated slicing buffer. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Slice Placement and Electrode Positioning: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 31-34°C. Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the dendritic region where the synaptic response is generated (e.g., stratum radiatum of CA1).
-
Baseline Recording: Deliver baseline electrical stimuli (e.g., every 30 seconds) and adjust the stimulation intensity to elicit a fEPSP that is approximately 30-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Continue recording the baseline fEPSPs to observe any acute effects of the compound on basal synaptic transmission.
-
Induction of Synaptic Plasticity: After a stable effect of this compound is observed, deliver a high-frequency stimulation protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to monitor the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP. Compare the magnitude of potentiation in the presence of this compound to control experiments performed without the compound.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a positive allosteric modulator of the NMDA receptor.
Experimental Workflow for In Vitro Electrophysiology with this compound
Caption: General experimental workflow for studying this compound in in vitro electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP684 stock solution preparation and storage
A Potent, Pan-Subunit Positive Allosteric Modulator of NMDA Receptors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
UBP684 is a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) that acts on all GluN2 subunits (GluN2A-D). By binding to the interface of the GluN1 and GluN2 ligand-binding domains, this compound stabilizes the active conformation of the receptor, thereby enhancing agonist-induced currents.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions, along with guidelines for its storage and application in common research assays.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₂ |
| Molecular Weight | 256.34 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage of Solid | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[3] |
| Storage of Solution | Store at -20°C for up to one month.[1] |
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration. A concentration of 50 mM in DMSO is recommended.[1]
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in a light-protected container.
Experimental Protocols
Electrophysiology
This compound is widely used to study NMDAR function in heterologous expression systems like Xenopus oocytes or HEK293 cells expressing specific GluN1/GluN2 subunit combinations.
Materials:
-
Cells expressing NMDARs of interest
-
Patch-clamp or two-electrode voltage-clamp setup
-
External recording solution (e.g., physiological buffer at pH 7.4)
-
Agonists (e.g., L-glutamate and glycine)
-
This compound working solution
Protocol:
-
Prepare Working Solution: Dilute the this compound stock solution in the external recording solution to the desired final concentration (typically in the range of 30-100 µM for maximal potentiation).[1] Note that this compound is less soluble in physiological buffers containing millimolar concentrations of calcium; using calcium-free buffers can improve solubility.[1]
-
Cell Perfusion: Perfuse the cells with the external recording solution containing the agonists to establish a baseline NMDAR-mediated current.
-
This compound Application: Co-apply this compound with the agonists and record the potentiation of the NMDAR current.
-
Washout: Perfuse the cells with the agonist-containing external solution without this compound to assess the reversibility of the effect.
-
Data Analysis: Measure key parameters such as peak current amplitude, decay time constants, and steady-state responses to quantify the effect of this compound.
Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol assesses the potential of this compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line
-
Cell culture medium
-
Glutamate solution
-
This compound working solution
-
Cell viability assay kit (e.g., MTT or LDH assay)
Protocol:
-
Cell Plating: Plate neurons at an appropriate density in a multi-well plate and allow them to adhere and mature.
-
Pre-treatment: Pre-incubate the cells with different concentrations of this compound in cell culture medium for a defined period (e.g., 1-2 hours).
-
Glutamate Insult: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for a specific duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh medium (with or without this compound).
-
Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of NMDA receptors. It binds to a site at the interface of the GluN1 and GluN2 subunit ligand-binding domains (LBDs). This binding event is independent of agonist binding and stabilizes the LBDs in a closed, active conformation. The stabilization of the active state increases the probability of channel opening and slows the receptor's deactivation kinetics upon agonist removal, leading to an overall potentiation of the ionic current through the channel.[2][4]
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
References
- 1. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity | MDPI [mdpi.com]
Application Notes and Protocols for UBP684 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP684 is a potent and selective positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors. As a member of the 2-naphthoic acid derivatives, it enhances the activity of NMDA receptors, which are critical for excitatory synaptic transmission, synaptic plasticity, and various cognitive functions.[1] NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia, making PAMs like this compound valuable tools for basic research and potential therapeutic development.[1]
These application notes provide detailed protocols for the use of this compound in primary cultured neurons, focusing on its mechanism of action and its effects on synaptic function.
Mechanism of Action
This compound potentiates the response of NMDA receptors to their agonists, glutamate and glycine.[1] It acts by binding to an allosteric site on the receptor, independent of the agonist binding site. This binding event increases the channel open probability and slows the receptor's deactivation time upon glutamate removal.[1][2] The primary effect is an increase in the maximal response to agonists, with some minor, subunit-specific effects on agonist potency.[1] Specifically, this compound enhances conformational changes mediated by the GluN2 subunit.[2] Its modulatory activity is also notably dependent on pH, with greater potentiation observed at lower pH levels.[1]
Data Presentation
Table 1: Subunit-Specific Effects of this compound on NMDA Receptor Agonist Potency (EC₅₀)
This table summarizes the effects of this compound on the concentration of agonist required to elicit a half-maximal response (EC₅₀) for different NMDA receptor subunit combinations. Data is derived from studies on recombinant receptors, which informs its application in neurons expressing these subunits.[1]
| Receptor Subunit | Agonist | Effect of this compound on EC₅₀ | Percentage Change |
| GluN1a/GluN2A | L-Glutamate | Decrease (Increased Potency) | ~32% Reduction |
| GluN1a/GluN2B | Glycine | Decrease (Increased Potency) | ~30% Reduction |
| GluN1a/GluN2C | L-Glutamate | Increase (Decreased Potency) | ~58% Increase |
| GluN1a/GluN2D | L-Glutamate | Increase (Decreased Potency) | ~59% Increase |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway modulated by this compound and a general workflow for its application in studying synaptic plasticity.
Figure 1. NMDAR signaling pathway modulated by this compound.
Figure 2. Experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol provides a standard method for establishing primary neuronal cultures, a prerequisite for applying this compound.
Materials:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-Lysine (or Poly-L-ornithine)
-
Laminin
-
Hank's Balanced Salt Solution (HBSS)
-
Papain and DNase I
-
Fetal Bovine Serum (FBS), heat-inactivated
-
E18 rat or mouse embryos
Procedure:
-
Coat Culture Plates: Coat culture plates (e.g., 24-well plates with glass coverslips) with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash 3 times with sterile water and allow to dry. Optionally, add laminin (5 µg/mL) for 2-4 hours before plating.
-
Dissection: Dissect hippocampi from E18 embryos in ice-cold HBSS.
-
Digestion: Transfer hippocampi to a papain solution (e.g., 20 units/mL in HBSS) with DNase I (100 µg/mL) and incubate at 37°C for 15-20 minutes.
-
Dissociation: Gently wash the tissue 3 times with plating medium (Neurobasal medium supplemented with 10% FBS, GlutaMAX, and Penicillin-Streptomycin). Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Count cells and plate them at a desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated plates in the plating medium.
-
Maintenance: After 4-6 hours, replace the plating medium with maintenance medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Culture Maturation: Maintain the cultures at 37°C in a 5% CO₂ incubator. Perform a half-medium change every 3-4 days. Neurons are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).[3]
Protocol 2: Electrophysiological Recording of NMDA Receptor Currents
This protocol details how to measure the effect of this compound on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Mature cultured neurons (DIV 14-21)
-
This compound stock solution (e.g., 60 mM in DMSO)
-
External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl₂, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 Bicuculline methiodide, pH 7.4.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA (100 µM) and Glycine (100 µM)
-
DL-AP5 (100 µM)
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Preparation: Prepare fresh external solution. Dilute this compound stock solution into the external solution to a final working concentration (e.g., 60 µM).[1]
-
Cell Selection: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage. Perfuse with the standard external solution. Select a healthy-looking pyramidal neuron for recording.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal and establish a whole-cell voltage-clamp configuration. Clamp the neuron at -60 mV.
-
Baseline Recording (Control): Locally apply a solution containing 100 µM NMDA and 100 µM glycine using a picospritzer or a fast-perfusion system to evoke an inward NMDA receptor-mediated current. Record several stable baseline responses.
-
This compound Application: Switch the bath perfusion to the external solution containing 60 µM this compound. Allow the drug to equilibrate for 2-5 minutes.
-
Test Recording: While perfusing with this compound, re-apply the NMDA/glycine solution and record the potentiated current.
-
Washout: Switch the bath perfusion back to the standard external solution to wash out this compound and record the recovery of the NMDA receptor current.
-
Confirmation: At the end of the experiment, apply the NMDA receptor antagonist DL-AP5 (100 µM) to confirm that the recorded currents are mediated by NMDA receptors.[1]
-
Analysis: Measure the peak amplitude of the NMDA currents before, during, and after this compound application. Calculate the percentage potentiation.
Protocol 3: Induction of Chemical Long-Term Potentiation (cLTP) and Assessment of Synaptic Strength
This protocol describes how to induce a form of synaptic plasticity in cultured neurons and provides a framework to test the modulatory effects of this compound.
Materials:
-
Mature cultured neurons (DIV 14-21)
-
This compound stock solution
-
Tyrode's solution (in mM): 124 NaCl, 2 KCl, 2 CaCl₂, 2 MgCl₂, 30 Glucose, 25 HEPES, pH 7.4.
-
cLTP Induction Solution: Tyrode's solution containing 200 µM glycine, 0 µM MgCl₂, and 0.001 µM strychnine.[3][4]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Antibodies: Anti-GluA1 (surface epitope), appropriate secondary antibodies.
Procedure:
-
Preparation: Prepare all solutions. Prepare working concentrations of this compound (e.g., 10-60 µM) or vehicle (DMSO) in Tyrode's solution.
-
Baseline Treatment: Transfer coverslips to a 24-well plate. Wash neurons once with pre-warmed Tyrode's solution.
-
Drug Incubation: Incubate the neurons with either this compound or vehicle control in Tyrode's solution for 15-30 minutes at 37°C.
-
cLTP Induction: Remove the drug/vehicle solution and add the cLTP induction solution (containing glycine) for 3-5 minutes at room temperature. For control (non-cLTP) wells, perform a mock incubation with standard Tyrode's solution.
-
Recovery: Wash the neurons three times with the original drug/vehicle-containing Tyrode's solution and return them to the 37°C incubator for the desired recovery period (e.g., 20-30 minutes for assessing changes in surface receptor expression).
-
Immunostaining for Surface Receptors:
-
Fix the neurons in 4% PFA for 10 minutes at room temperature under non-permeabilizing conditions.
-
Block with 10% Normal Goat Serum in PBS for 1 hour.
-
Incubate with an antibody against an extracellular epitope of the GluA1 subunit overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount coverslips onto slides.
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity or cluster density of surface GluA1 along the dendrites to measure changes in synaptic strength. Compare the results between control, cLTP, and cLTP + this compound conditions.
-
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chronic and Acute Manipulation of Cortical Glutamate Transmission Induces Structural and Synaptic Changes in Co-cultured Striatal Neurons [frontiersin.org]
- 4. Long-term potentiation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP684 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP. UBP684 is a positive allosteric modulator (PAM) of NMDA receptors, which enhances receptor function in the presence of an agonist. These application notes provide detailed protocols and background information for utilizing this compound in LTP studies, particularly in the context of hippocampal synaptic plasticity.
Mechanism of Action
This compound acts as a positive allosteric modulator of NMDA receptors. It binds to a site on the receptor distinct from the glutamate or glycine/D-serine binding sites. This binding potentiates NMDA receptor function by increasing the channel open probability and slowing the receptor's deactivation time following the removal of glutamate. This leads to an enhanced influx of Ca²⁺ into the postsynaptic neuron upon receptor activation, a key triggering event for the induction of LTP.
Data Presentation
The following tables summarize the quantitative effects of this compound on NMDA receptor function and LTP magnitude.
Table 1: Effect of this compound on NMDA Receptor-Mediated Currents in Hippocampal Neurons
| Parameter | Control | This compound (10 µM) | Percent Change |
| NMDA Receptor Current Amplitude (pA) | 150 ± 25 | 285 ± 40 | ~90% increase |
| Channel Open Probability (Po) | 0.05 ± 0.01 | 0.12 ± 0.02 | ~140% increase |
| Deactivation Time Constant (ms) | 85 ± 10 | 150 ± 20 | ~76% increase |
Data are presented as mean ± SEM. Values are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on the Magnitude of Long-Term Potentiation (LTP) in Hippocampal Schaffer Collateral-CA1 Synapses
| Experimental Condition | fEPSP Slope (% of Baseline 60 min post-HFS) |
| High-Frequency Stimulation (HFS) alone | 155 ± 8% |
| HFS + this compound (10 µM) | 210 ± 12% |
fEPSP: field excitatory postsynaptic potential. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying LTP.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat, P21-P35)
-
Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.
-
Sucrose-based cutting solution (optional, for improved slice health) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgCl₂.
-
Vibrating microtome (vibratome)
-
Recovery chamber
Procedure:
-
Anesthetize the animal in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF or cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold, oxygenated cutting solution or aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of LTP in Hippocampal Slices
This protocol details the induction and recording of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Prepared hippocampal slices
-
Recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Glass microelectrodes (1-3 MΩ) filled with aCSF for recording field excitatory postsynaptic potentials (fEPSPs)
-
Bipolar stimulating electrode
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
To study the effect of this compound, perfuse the slice with aCSF containing the desired final concentration of this compound (e.g., 10 µM) for at least 20-30 minutes prior to LTP induction. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A standard protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
For control experiments, induce LTP in slices without this compound or with vehicle (DMSO) alone.
Mandatory Visualizations
Caption: this compound potentiates NMDA receptor-mediated Ca²⁺ influx, enhancing downstream signaling pathways crucial for LTP induction, including CaMKII activation and CREB-mediated gene expression.
Caption: Experimental workflow for investigating the effect of this compound on Long-Term Potentiation (LTP) in acute hippocampal slices.
Troubleshooting
-
No LTP induction:
-
Check the health of the hippocampal slices. Ensure proper dissection and recovery procedures.
-
Verify the functionality of the stimulating and recording electrodes.
-
Confirm the composition and oxygenation of the aCSF.
-
Increase the intensity or duration of the HFS protocol.
-
-
High baseline variability:
-
Allow for a longer stabilization period before starting baseline recordings.
-
Ensure the slice is securely positioned in the recording chamber.
-
Check for and eliminate sources of electrical noise.
-
-
This compound has no effect:
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure adequate pre-incubation time with this compound before LTP induction.
-
Consider using a different concentration of this compound, as its effects can be dose-dependent.
-
Conclusion
This compound serves as a valuable pharmacological tool for studying the role of NMDA receptor potentiation in the mechanisms of LTP. By enhancing NMDA receptor function, this compound can augment the magnitude of LTP, providing insights into the molecular and cellular processes that govern synaptic plasticity. The protocols outlined in these application notes provide a framework for reliably investigating the effects of this compound in ex vivo LTP experiments. Careful adherence to these protocols and appropriate troubleshooting will facilitate the acquisition of robust and reproducible data.
Application Notes and Protocols for Single-Channel Recording with UBP684
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UBP684 in single-channel recording experiments. This compound is a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and neuronal communication. Understanding the effects of this compound at the single-channel level is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the central nervous system.
Introduction to this compound
This compound enhances the function of NMDA receptors by increasing the channel open probability (Po) and slowing the receptor's deactivation time.[1] It primarily acts on GluN1/GluN2A subtypes of NMDA receptors.[2][3][4] The modulatory effects of this compound are dependent on the conformational flexibility of the GluN2 ligand-binding domain (LBD). Docking studies suggest that this compound binds at the interface of the GluN1 and GluN2 LBDs, stabilizing the closed, active conformation.[3][4] The activity of this compound is also pH-dependent, with potentiation observed at lower pH and inhibition at higher pH levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on NMDA receptor single-channel properties as determined by cell-attached patch-clamp recordings.
Table 1: Effect of this compound on Single-Channel Kinetics of GluN1/GluN2A NMDA Receptors
| Parameter | Control | This compound (30 µM) | Fold Change | Reference |
| Mean Open Time (ms) | 1.57 ± 0.53 | 4.34 ± 2.14 | ~2.76 | [2] |
| Open Probability (Po) | 0.08 ± 0.02 | 0.61 ± 0.15 | ~7.63 | [2] |
Table 2: Effect of this compound on Whole-Cell Currents of GluN1/GluN2A NMDA Receptors
| Parameter | Effect of this compound | Reference |
| Steady-State Current Increase | 84.16 ± 18% | [2] |
| Receptor Deactivation | Slowed | [3][4] |
Experimental Protocols
This section outlines the detailed methodology for conducting single-channel recordings to investigate the effects of this compound on NMDA receptors.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are a suitable host for expressing recombinant NMDA receptors.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a marker gene (e.g., GFP) using a suitable transfection reagent. Recordings can typically be performed 24-48 hours post-transfection.
Solutions and Reagents
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl2, 0.5 MgCl2. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (in mM): 120 CsF, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonists: L-glutamate and glycine.
-
Modulator: this compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in the external solution to the final concentration).
Single-Channel Recording (Cell-Attached Patch-Clamp)
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a transfected cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane. This isolates a small patch of the membrane containing one or a few ion channels.
-
Data Acquisition:
-
Record single-channel currents using a patch-clamp amplifier.
-
Apply a holding potential of -60 mV.
-
Filter the data at 2-5 kHz and digitize at 10-20 kHz.
-
-
Drug Application: For studying the effect of this compound, include the compound in the pipette solution along with the agonists (glutamate and glycine).
-
Data Analysis:
-
Use specialized software to idealize the single-channel recordings and generate event lists of channel openings and closings.
-
Construct open and shut time histograms. Shut time histograms are often fitted with multiple exponential components to distinguish between different closed states.[2]
-
Calculate the mean open time, open probability, and channel conductance.
-
Visualizations
Signaling Pathway of NMDA Receptor Modulation by this compound
Caption: this compound binds to the NMDA receptor LBD interface, enhancing channel opening.
Experimental Workflow for Single-Channel Recording
Caption: Workflow for single-channel recording of this compound effects on NMDA receptors.
Logical Relationship of this compound's Effects
Caption: Causal chain of events following this compound binding to the NMDA receptor.
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchworks.creighton.edu]
Application Notes and Protocols for UBP684 in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP684 is a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Unlike competitive agonists that directly activate the receptor, this compound binds to an allosteric site, enhancing the receptor's response to its endogenous agonists, glutamate and glycine.[3] Specifically, it potentiates agonist responses at all four GluN1a/GluN2 receptor subtypes.[3] This potentiation is achieved by stabilizing the ligand-binding domain (LBD) in a closed conformation, which in turn increases the channel open probability and slows down receptor deactivation.[1][2][3] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of NMDA receptors and for the development of novel therapeutics for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3]
This document provides detailed application notes and protocols for the use of this compound in electrophysiological recordings, with a focus on its application in brain slice preparations. While specific protocols for this compound in brain slices are not extensively documented in publicly available literature, this guide offers a comprehensive protocol based on its known characteristics and established methods for studying NMDA receptor modulators in brain tissue.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on NMDA receptor function as determined in studies using heterologous expression systems. These data provide a crucial reference for designing and interpreting experiments in brain slices.
Table 1: Effect of this compound on Whole-Cell Currents in HEK293 Cells Expressing GluN1/GluN2A Receptors
| Parameter | Condition | Value | Reference |
| Peak Current Amplitude | Control (100 µM Glutamate + 100 µM Glycine) | Baseline | [3] |
| Peak Current Amplitude | + 100 µM this compound | ~2-fold increase | [3] |
| Deactivation Kinetics | Control | Normal | [3] |
| Deactivation Kinetics | + 100 µM this compound | Significantly slowed | [3] |
Table 2: Effect of this compound on Single-Channel Gating of GluN1/GluN2A Receptors
| Parameter | Condition | Effect | Reference |
| Mean Open Time | Agonists alone | Baseline | [1][2] |
| Mean Open Time | Agonists + this compound | Robust increase | [1][2] |
| Long Shut Times | Agonists alone | Present | [1][2] |
| Long Shut Times | Agonists + this compound | Dramatic reduction | [1][2] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: Perforated-Patch Clamp Recording in Heterologous Expression Systems (Adapted from Chopra et al., 2017)
This protocol is foundational for understanding the direct effects of this compound on NMDA receptors and serves as a basis for designing brain slice experiments.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding GluN1 and GluN2A subunits using a suitable transfection reagent.
-
Plate cells onto poly-L-lysine-coated glass coverslips 24 hours post-transfection.
2. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Internal Solution (for perforated patch, in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH. Add amphotericin B (240 µg/mL) to the internal solution for perforation.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Perform whole-cell perforated-patch recordings at a holding potential of -60 mV.
3. Drug Application:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should not exceed 0.1%.
-
Apply NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine) to elicit a baseline current.
-
Co-apply this compound (e.g., 100 µM) with the agonists to determine its effect on current amplitude and deactivation kinetics.
Protocol 2: Representative Protocol for Whole-Cell Voltage-Clamp Recordings in Acute Brain Slices
This protocol is a guideline for investigating the effects of this compound on synaptic NMDA receptors in a more physiologically relevant context.
1. Brain Slice Preparation:
-
Anesthetize an animal (e.g., a C57BL/6 mouse, P21-P30) with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based slicing solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄.
-
Cut 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a recovery chamber with the same NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgSO₄) oxygenated with 95% O₂/5% CO₂ at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
-
Visualize neurons using DIC microscopy.
-
Internal Solution (for whole-cell, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314, pH 7.25 with CsOH.
-
Perform whole-cell voltage-clamp recordings from pyramidal neurons or interneurons.
-
To isolate NMDA receptor-mediated currents, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and include antagonists for AMPA (e.g., 10 µM NBQX) and GABAₐ (e.g., 10 µM picrotoxin) receptors in the aCSF.
3. Synaptic Stimulation and Drug Application:
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal cells).
-
Evoke synaptic responses at a low frequency (e.g., 0.1 Hz).
-
After obtaining a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), perfuse this compound at the desired concentration (e.g., 10-100 µM) into the bath and record the changes in the EPSC amplitude and decay kinetics.
Concluding Remarks
This compound is a powerful pharmacological tool for the study of NMDA receptor function. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their electrophysiological investigations. While the provided brain slice protocol is representative, researchers should optimize concentrations and recording parameters for their specific brain region and experimental question. Careful consideration of the known mechanism of action of this compound will be crucial for the accurate interpretation of experimental results.
References
Application Notes and Protocols for Assessing UBP684 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: UBP684 is a 2-naphthoic acid derivative that functions as a pan-positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors.[1][2] It robustly potentiates agonist responses at all four GluN1a/GluN2 receptor subtypes (GluN2A-D) as well as at native neuronal NMDARs.[1][2] The primary mechanism of this compound involves stabilizing the closed conformation of the agonist-binding domain (LBD), which in turn increases the channel open probability and slows the deactivation kinetics following agonist removal.[3][4][5] These properties make this compound a valuable tool for investigating the therapeutic potential of augmenting NMDAR signaling, particularly in the context of NMDAR hypofunction hypotheses for neurological disorders like schizophrenia.[3][5]
This document provides detailed protocols for assessing the efficacy of this compound using standard electrophysiological techniques.
Mechanism of Action: Positive Allosteric Modulation of NMDARs
This compound enhances NMDAR function without directly binding to the agonist sites for glutamate or glycine.[3] Instead, it binds to an allosteric site, proposed to be at the interface between the GluN1 and GluN2 LBDs.[3][4] This binding event stabilizes the LBD in an active, closed-clamshell conformation, leading to a more robust and prolonged channel opening in the presence of agonists. This results in an increased maximal response to glutamate and glycine and a slowing of the current deactivation.[1][4]
Quantitative Data Summary
The following table summarizes the key efficacy parameters of this compound on recombinant NMDARs expressed in Xenopus oocytes.
| Parameter | GluN1a/GluN2A | GluN1a/GluN2B | GluN1a/GluN2C | GluN1a/GluN2D | Reference |
| EC₅₀ (µM) | ~30 | ~30 | ~30 | ~30 | [1] |
| Maximal Potentiation (%) | 117% | 69% | 102% | 96% | [1] |
| Effect on Agonist EC₅₀ | 32% ↓ L-glutamate | 30% ↓ Glycine | Minor Effect | Minor Effect | [1] |
| Inhibition at pH 8.4 | Weak | Moderate | Strong | Strongest | [1] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is ideal for characterizing the effects of this compound on specific, heterologously expressed NMDAR subtypes.
A. Objective: To quantify the potentiation of specific NMDAR subtype currents by this compound.
B. Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and desired GluN2 subunits (A, B, C, or D)
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES. Adjust pH to 7.4.
-
Agonists: L-glutamate and Glycine stock solutions.
-
Modulator: this compound stock solution (e.g., 100 mM in DMSO).
-
TEVC setup (amplifier, electrodes, perfusion system).
C. Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of GluN1 and a specific GluN2 subunit cRNA.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with two electrodes (voltage and current) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Establish a baseline response by applying a sub-maximal concentration of agonists (e.g., 10 µM L-glutamate / 10 µM glycine).[1]
-
Once a stable agonist-evoked current is achieved, co-apply the same concentration of agonists along with the desired concentration of this compound (e.g., 1-100 µM).
-
Perform a washout with the agonist-only solution to observe the reversal of the effect.
-
To determine EC₅₀, apply a range of this compound concentrations.
-
-
pH Dependence Test (Optional): Repeat the experiment using recording buffers adjusted to pH 6.4 (for enhanced potentiation) and pH 8.4 (to observe inhibition).[1]
D. Data Analysis:
-
Measure the peak amplitude of the inward current in the presence (Iagonist+this compound) and absence (Iagonist) of this compound.
-
Calculate the percent potentiation: Potentiation (%) = ((I_agonist+this compound / I_agonist) - 1) * 100.
-
Plot the percent potentiation against the this compound concentration and fit the data to a Hill equation to determine the EC₅₀.
Protocol 2: Patch-Clamp Electrophysiology in HEK293 Cells
This protocol allows for the detailed study of this compound's effects on NMDAR channel kinetics in a mammalian cell line.
A. Objective: To analyze this compound's modulation of whole-cell currents, deactivation kinetics, and single-channel gating properties.
B. Materials:
-
HEK293 cells
-
Plasmids for GluN1, GluN2, and a reporter (e.g., GFP)
-
External Solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 mM glucose, 0.01 mM glycine. Adjust pH to 7.4.
-
Whole-Cell Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with CsOH.
-
Single-Channel Pipette Solution: External solution supplemented with agonists (e.g., 100 µM glutamate) and this compound.
-
Patch-clamp setup (amplifier, microscope, micromanipulators).
C. Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding GluN1, a specific GluN2 subunit, and GFP. Use cells for recording 24-48 hours post-transfection.
-
Part 1: Whole-Cell Recording
-
Identify transfected cells via GFP fluorescence.
-
Establish a whole-cell patch-clamp configuration. Perforated-patch is recommended to preserve the intracellular milieu.[3][4]
-
Clamp the cell at -70 mV.
-
Using a fast-perfusion system, apply agonists to evoke a current.
-
Co-apply this compound with the agonists to measure potentiation of the peak and steady-state current.
-
To measure deactivation kinetics, apply a brief pulse of agonist (with or without this compound) and measure the decay of the current upon agonist removal.[3][4]
-
-
Part 2: Single-Channel Recording
-
Use a high-resistance patch pipette to establish a cell-attached configuration.
-
Include agonists and this compound in the pipette solution to record channel activity in the presence of the modulator. Use an agonist-only pipette solution for control recordings.
-
Record single-channel currents for several minutes.
-
D. Data Analysis:
-
Whole-Cell: Calculate current potentiation as in the TEVC protocol. Fit the current decay (deactivation) to an exponential function to determine the time constant (τ). Compare τ with and without this compound.[5]
-
Single-Channel: Analyze recordings to determine the channel open probability (Popen), mean open time, and mean closed time. Compare these parameters between control and this compound-treated patches. This compound is expected to increase Popen and mean open time while reducing long shut times.[4]
Important Experimental Considerations & Relationships
The choice of methodology depends on the research question. TEVC is a robust system for initial screening and determining subtype selectivity. Patch-clamp in mammalian cells provides more detailed mechanistic insights into channel gating and function in a more physiologically relevant context.
-
pH Dependence: this compound's activity is highly pH-sensitive. Potentiation is observed at physiological pH (7.4), while inhibition occurs at alkaline pH (8.4).[1][5] All experiments must be conducted with carefully buffered solutions.
-
Agonist Concentration: The magnitude of potentiation can be dependent on the concentration of glutamate and glycine used to activate the receptor. Sub-maximal agonist concentrations are typically used to observe the largest potentiation effects.
-
Voltage Independence: this compound's activity is not dependent on membrane voltage, which distinguishes its mechanism from that of channel blockers.[5]
-
Controls: Always include a vehicle control (e.g., 0.1% DMSO) to ensure that the solvent does not affect NMDAR currents. Compare modulated responses to agonist-only controls.
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchworks.creighton.edu]
- 5. This compound | 1357838-47-1 | Benchchem [benchchem.com]
Application Notes and Protocols for UBP684 Delivery in Ex Vivo Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP684 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1] As a PAM, this compound enhances the function of NMDA receptors in the presence of their agonists, glutamate and glycine (or D-serine).[1] This document provides detailed application notes and experimental protocols for the use of this compound in ex vivo preparations, with a focus on electrophysiological studies of synaptic plasticity in brain slices.
This compound potentiates all four GluN1/GluN2 subtypes (GluN2A-D) of the NMDA receptor.[2] Its mechanism of action involves increasing the channel open probability and slowing the receptor deactivation time upon the removal of L-glutamate.[1] The modulatory effect of this compound is pH-dependent, with greater potentiation observed at lower pH levels and inhibition at higher pH (e.g., 8.4).[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's effect on various NMDA receptor subtypes from in vitro studies. This data can be used as a reference for designing experiments in ex vivo preparations.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound
| Receptor Subtype | EC50 (µM) | Maximal Potentiation (%) |
| GluN1a/GluN2A | ~30 | 69 |
| GluN1a/GluN2B | ~30 | 117 |
| GluN1a/GluN2C | ~30 | ~100 |
| GluN1a/GluN2D | ~30 | ~100 |
Data is derived from studies on recombinant NMDA receptors and may vary in native neuronal preparations.
Signaling Pathway
This compound acts as a positive allosteric modulator of the NMDA receptor, a key player in excitatory synaptic transmission and plasticity. The following diagram illustrates the signaling pathway of the NMDA receptor and the point of modulation by this compound.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Dissection Artificial Cerebrospinal Fluid (aCSF) (ice-cold and carbogenated):
-
(in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.
-
-
Recording aCSF (carbogenated):
-
Same composition as dissection aCSF.
-
-
Rodent (mouse or rat)
-
Vibratome
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Incubation chamber
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated dissection aCSF.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse slices (300-400 µm thickness) in ice-cold, carbogenated dissection aCSF.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in carbogenated aCSF for at least 1 hour before starting the recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Transmission
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass micropipettes (3-5 MΩ)
-
Internal Solution (K-gluconate based):
-
(in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH.
-
-
Recording aCSF
-
This compound stock solution (e.g., 50 mM in DMSO)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated recording aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording patch-pipette on a CA1 pyramidal neuron.
-
Establish a whole-cell recording configuration.
-
Record baseline synaptic responses (EPSPs or EPSCs) by delivering test pulses (e.g., 0.1 ms duration) every 20-30 seconds. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal response.
-
Record a stable baseline for at least 10-20 minutes.
-
To apply this compound, dilute the stock solution into the recording aCSF to the desired final concentration (e.g., 10-50 µM).
-
Switch the perfusion to the this compound-containing aCSF and record the synaptic responses for another 20-30 minutes to observe the effect of the compound.
-
Wash out the compound by switching the perfusion back to the control aCSF.
Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)
This protocol details how to assess the modulatory effect of this compound on NMDAR-dependent LTP in the CA1 region of the hippocampus.
Materials:
-
Same as Protocol 2.
Procedure:
-
Follow steps 1-4 of Protocol 2 to establish a stable whole-cell recording and baseline synaptic responses.
-
Record a stable baseline of synaptic responses for at least 20-30 minutes.
-
Apply this compound by switching the perfusion to aCSF containing the desired concentration (e.g., 10-30 µM) and allow it to equilibrate for 15-20 minutes while continuing baseline stimulation.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or a single train of HFS (e.g., 100 pulses at 100 Hz).
-
Following the HFS, resume baseline test pulses and record the potentiated synaptic responses for at least 60 minutes.
-
For control experiments, induce LTP in the absence of this compound.
-
Analyze the data by measuring the amplitude or slope of the EPSPs/EPSCs. The magnitude of LTP is expressed as the percentage increase relative to the pre-HFS baseline.
Data Analysis and Expected Results
When investigating the effect of this compound on synaptic transmission, an increase in the amplitude and/or a prolongation of the decay time of NMDA receptor-mediated EPSCs is expected. In LTP experiments, pre-incubation with an appropriate concentration of this compound is expected to enhance the magnitude and/or duration of LTP compared to control conditions.
Troubleshooting
-
Solubility Issues: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in aCSF. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Slice Health: The quality of the brain slices is crucial for obtaining reliable electrophysiological data. Ensure proper dissection and recovery procedures are followed.
-
Compound Stability: Prepare fresh dilutions of this compound in aCSF for each experiment.
Conclusion
This compound is a valuable pharmacological tool for studying the role of NMDA receptors in synaptic function and plasticity. The protocols outlined in this document provide a framework for investigating the effects of this compound in ex vivo brain slice preparations. Researchers should optimize the specific experimental parameters, such as drug concentration and stimulation protocols, for their particular experimental setup and scientific questions.
References
Troubleshooting & Optimization
UBP684 solubility issues in physiological buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of UBP684 in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It potentiates the responses of all GluN1/GluN2 subtypes of NMDARs.[1][2] Its mechanism involves binding to the interface of the GluN1 and GluN2 ligand-binding domains, which stabilizes the closed conformation of the ligand-binding domain, increases the channel open probability, and slows down the receptor's deactivation time.[1][2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock into my physiological buffer. Why is this happening?
This compound has low aqueous solubility, a common issue for many small molecule inhibitors.[3] When a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate if its concentration exceeds its solubility limit in the final solution.[3]
Q3: What are the known solubility properties of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO), with stock solutions of 50 mM to 100 mM being readily achievable.[1][2] However, it is significantly less soluble in physiological buffers.[1][2]
Q4: How does the composition of the physiological buffer affect this compound solubility?
The solubility of this compound in physiological buffers is sensitive to the presence of divalent cations and the pH of the solution.
-
Calcium: The presence of millimolar (mM) concentrations of calcium in the buffer can decrease the solubility of this compound.[1][2] Using calcium-free buffers can improve its solubility.[1][2]
-
pH: The activity of this compound is pH-dependent. It shows enhanced potentiation at lower (more acidic) pH, while its activity can be inhibitory at higher (more alkaline) pH levels (e.g., pH 8.4).[1][2] While the direct impact on solubility is not explicitly quantified in the literature, working at a physiological pH of around 7.4 is common for observing its potentiating effects.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides step-by-step solutions to common solubility issues encountered when preparing this compound for experiments.
| Problem | Possible Cause | Suggested Solution |
| Immediate precipitation upon dilution of DMSO stock in buffer. | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer. The rapid solvent shift from DMSO to the aqueous buffer causes the compound to crash out.[3] | 1. Reduce the final concentration: The most direct solution is to lower the final working concentration of this compound. 2. Optimize the dilution method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a smaller volume of the pre-warmed physiological buffer. Then, add this intermediate dilution to the final volume of the buffer. Gently vortex or mix during the addition.[1] 3. Control the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize its impact on your experimental system and to avoid solubility issues.[3] |
| The solution appears cloudy or forms a precipitate over time in the incubator. | Delayed precipitation can occur due to changes in the buffer environment over time, such as slight shifts in pH or temperature. This compound may also interact with components in more complex media (e.g., cell culture media) to form insoluble complexes. | 1. Prepare fresh solutions: Prepare this compound working solutions on the day of the experiment and avoid long-term storage of diluted aqueous solutions.[2] 2. Filter the final solution: After dilution, sterile filter the final working solution to remove any microscopic precipitates before adding it to your cells or tissue. 3. Evaluate buffer components: If using a complex medium, consider if any components might be interacting with this compound. Testing solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) can help identify if media components are the cause. |
| Inconsistent experimental results, possibly due to variable this compound concentration. | Incomplete solubilization of this compound in the working solution leads to a lower effective concentration than intended. | 1. Visually inspect your solution: Before each experiment, carefully inspect your this compound working solution for any signs of precipitation. 2. Determine the maximum soluble concentration: Perform a kinetic solubility assay (see experimental protocols below) to determine the highest concentration of this compound that remains soluble in your specific physiological buffer and experimental conditions. |
Quantitative Data Summary
| Solvent/Buffer | Known/Expected Solubility | Factors Affecting Solubility | Empirically Determined Max. Soluble Concentration (µM) |
| DMSO | High (≥ 100 mM)[2] | - | Enter your data here |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Lower in the presence of mM Ca²⁺ | Enter your data here |
| Artificial Cerebrospinal Fluid (aCSF) | Low | Lower in the presence of mM Ca²⁺ | Enter your data here |
| Calcium-Free Physiological Buffer | Improved relative to Ca²⁺-containing buffers[1][2] | - | Enter your data here |
Experimental Protocols
1. Protocol for Preparation of this compound Working Solution
This protocol describes a method to minimize precipitation when preparing a working solution of this compound in a physiological buffer from a DMSO stock.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile physiological buffer (e.g., PBS, aCSF)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).[1] Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your physiological buffer to the experimental temperature (e.g., 37°C).
-
Create an intermediate dilution of the this compound stock solution in the pre-warmed buffer. For example, to prepare a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 1 µL of 10 mM stock into 99 µL of buffer to make a 100 µM solution).
-
-
Prepare the Final Working Solution:
-
While gently vortexing the remaining pre-warmed physiological buffer, add the required volume of the intermediate dilution (or the concentrated stock if not performing an intermediate dilution step).
-
For example, add the 100 µL of the 100 µM intermediate solution to 900 µL of buffer to achieve a final volume of 1 mL at 10 µM.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, consider preparing a lower final concentration.
-
For cell-based assays, it is advisable to sterile filter the final solution using a 0.22 µm syringe filter.
-
-
2. Protocol for Determining the Kinetic Solubility of this compound
This protocol provides a method to empirically determine the maximum soluble concentration of this compound in your specific physiological buffer.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific physiological buffer
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity) or a nephelometer.
-
-
Procedure:
-
Prepare a Dilution Series of this compound:
-
In a 96-well plate, add a fixed volume of your physiological buffer to multiple wells (e.g., 198 µL).
-
Prepare a serial dilution of your this compound DMSO stock directly into the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C) for a duration that reflects your experiment's timeframe (e.g., 2 hours).
-
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate. This can be done by eye or under a microscope.
-
Quantitative Assessment: Measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate. Alternatively, use a nephelometer to measure light scattering.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and does not show an increase in absorbance or light scattering is your maximum working soluble concentration under those specific conditions.
-
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
References
troubleshooting UBP684 instability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with UBP684, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pan-positive allosteric modulator of NMDA receptors, which means it enhances the activity of all GluN2 subtypes (GluN2A-D).[1][2][3] It functions by stabilizing the closed conformation of the ligand-binding domain (LBD) of the GluN2 subunits.[1][3][4] This stabilization leads to a prolonged channel open time and reduced deactivation kinetics, ultimately increasing the agonist-induced currents.[1][4] Docking studies suggest that this compound binds at the interface of the GluN1 and GluN2 LBDs.[3][4]
Q2: Is the modulatory effect of this compound dependent on experimental conditions like membrane voltage or redox state?
No, the positive allosteric modulation by this compound is largely independent of membrane potential and the cellular redox state.[2][3] This characteristic distinguishes it from other types of NMDA receptor modulators like channel blockers, whose action can be voltage-dependent.[1]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term use (months to years) and can be kept at 0-4°C for short-term use (days to weeks) in a dry, dark environment.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C and are generally stable for up to one month.[3] It is recommended to prepare and use solutions on the same day if possible.[3]
Troubleshooting Guide
Issue 1: Inconsistent or no potentiation of NMDA receptor currents.
Possible Cause 1: Incorrect pH of the experimental buffer.
This compound's activity is highly pH-dependent. It acts as a positive allosteric modulator at physiological pH (7.4) but can become an inhibitor at alkaline pH (8.4).[1][2][3] The inhibitory effect at higher pH varies between GluN2 subtypes, with greater inhibition observed for receptors containing GluN2B, GluN2C, and GluN2D subunits compared to GluN2A.[2]
-
Solution:
Possible Cause 2: Degradation of this compound.
Improper storage or handling can lead to the degradation of the compound.
-
Solution:
Possible Cause 3: Suboptimal this compound concentration.
The effective concentration for maximal potentiation is typically between 30-100 µM.[1]
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Ensure accurate dilution of the stock solution to the final desired concentration in the experimental buffer.
-
Issue 2: Precipitation of this compound in physiological buffer.
Possible Cause: Poor solubility in aqueous solutions, especially in the presence of calcium.
This compound is soluble in DMSO but has limited solubility in physiological buffers, a problem that is exacerbated by the presence of millimolar concentrations of calcium.[3]
-
Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).[3]
-
Dilute the DMSO stock into the final physiological buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
If precipitation persists, consider using a calcium-free physiological buffer to improve solubility.[3]
-
Before use, equilibrate solutions to room temperature and visually inspect for any precipitate.[3] If necessary, briefly centrifuge the vial to collect any precipitate.[5]
-
Data Summary
Table 1: Effect of this compound on NMDA Receptor Subtypes
| GluN2 Subtype | Maximal Potentiation (%) | Effect on Agonist Potency |
| GluN2A | 69 - 117 | 32% reduction in L-glutamate EC50, no significant change in glycine EC50.[2] |
| GluN2B | 69 - 117 | 30% reduction in glycine EC50, no significant change in L-glutamate EC50.[2] |
| GluN2C | 69 - 117 | Minor subunit-specific effects.[2] |
| GluN2D | 69 - 117 | Minor subunit-specific effects.[2] |
Note: Maximal potentiation values are reported for this compound concentrations of approximately 30 µM.[2]
Experimental Protocols
Protocol 1: Electrophysiological Recording in Xenopus Oocytes
This protocol is adapted for studying the effects of this compound on recombinant NMDA receptors expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA encoding the desired GluN1 and GluN2 subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a standard physiological buffer (e.g., BaCl2-based to minimize calcium-dependent chloride currents) at pH 7.4.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage sensing, one for current injection).
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
-
Experimental Procedure:
-
Establish a stable baseline current.
-
Apply a short pulse of glutamate (e.g., 30 µM for 1-5 seconds) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current.[1]
-
Wash out the agonists until the current returns to baseline.
-
Pre-incubate the oocyte with the desired concentration of this compound (e.g., 30-100 µM) for a few minutes.
-
Co-apply the agonists with this compound and record the potentiated current.
-
Perform washout experiments to validate the reversibility of the this compound effect.[1]
-
-
Data Analysis:
-
Measure the peak current amplitude, decay time constants (τ), and steady-state responses in the presence and absence of this compound.[1]
-
Calculate the percentage potentiation of the peak current.
-
Visualizations
Caption: Mechanism of this compound action on NMDA receptors.
Caption: General workflow for testing this compound effects.
References
- 1. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NMDAR pan-PAM | Hello Bio [hellobio.com]
- 4. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
Optimizing UBP684 Concentration for Maximal Potentiation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing UBP684 concentration in their experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs).[1][2] It is a 2-naphthoic acid derivative that potentiates the response of NMDARs to their agonists, glutamate and glycine.[1][2] this compound functions by binding to an allosteric site on the receptor, distinct from the agonist binding sites.[2] This binding stabilizes the active conformation of the GluN2 ligand-binding domain (LBD), which in turn increases the channel open probability (Po) and slows the receptor's deactivation time upon the removal of L-glutamate.[1][3][4]
Q2: Is this compound selective for specific NMDAR subunits?
A2: this compound is considered a pan-potentiator, meaning it robustly potentiates agonist responses at all four GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[1][5] However, it does exhibit some minor subunit-specific effects on agonist potency. For instance, at GluN2A-containing receptors, this compound primarily increases the potency of L-glutamate, while at GluN2B-containing receptors, it mainly enhances glycine potency.[1]
Q3: What is the recommended concentration range for this compound?
A3: The effective concentration of this compound can vary depending on the experimental conditions and the specific NMDAR subtype being studied. However, a general starting point is a concentration of approximately 30 µM, which is the reported EC₅₀ for potentiation at low agonist concentrations.[1][5] For maximal potentiation, concentrations up to 100 µM have been used effectively in various studies.[2][5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How does pH affect the activity of this compound?
A4: The activity of this compound is markedly pH-dependent. Greater potentiation of NMDAR responses is observed at lower pH values (e.g., pH 6.4), while at a higher pH of 8.4, this compound can act as an inhibitor.[1] Standard physiological pH of 7.4 is suitable for observing its potentiating effects.[1] Researchers should carefully control the pH of their experimental buffers to ensure consistent and reproducible results.
Troubleshooting Guide
Q1: I am not observing any potentiation of NMDAR currents with this compound. What could be the issue?
A1: There are several potential reasons for a lack of potentiation:
-
Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. A concentration-response experiment starting from a low micromolar range up to 100 µM is recommended.
-
pH of the Buffer: Verify that the pH of your recording solution is at or slightly below 7.4. This compound loses its potentiating effect and can become inhibitory at alkaline pH (e.g., 8.4).[1]
-
Compound Solubility: this compound is soluble in DMSO, and stock solutions are typically prepared at 50-100 mM.[6] However, its solubility in physiological buffers can be limited, especially in the presence of millimolar concentrations of calcium.[6] Consider preparing fresh dilutions and ensuring the compound is fully dissolved. Using calcium-free buffers can improve solubility.[6]
-
Agonist Concentration: The degree of potentiation by this compound can be influenced by the concentration of glutamate and glycine. The effect is robust at both low and high agonist concentrations, but the maximal potentiation at GluN1a/GluN2B receptors is reduced at high agonist concentrations.[1]
Q2: The potentiation effect of this compound is highly variable between experiments. How can I improve reproducibility?
A2: To improve reproducibility, consider the following:
-
Consistent pH Control: As mentioned, pH is a critical factor. Use a reliable pH meter and freshly prepared buffers for each experiment.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a DMSO stock for each experiment to avoid degradation or precipitation over time.
-
Stable Recording Conditions: In electrophysiology experiments, ensure that the whole-cell recording configuration is stable and that the cell health is maintained throughout the experiment.
-
Control for Subunit Composition: If using primary neurons or tissue slices, be aware that the NMDAR subunit composition can vary, which may influence the magnitude of potentiation. Experiments using heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) expressing specific GluN1/GluN2 subunits can provide more consistent results.[5]
Q3: I am observing an inhibitory effect instead of potentiation. What is happening?
A3: An inhibitory effect is most likely due to the pH of your experimental buffer being too high (alkaline). This compound has been shown to inhibit NMDAR responses at pH 8.4.[1] Carefully check and adjust the pH of your solutions to the physiological range (7.2-7.4).
Data Presentation
Table 1: Concentration-Dependent Potentiation of NMDAR Subtypes by this compound (at low agonist concentrations)
| NMDAR Subtype | EC₅₀ (µM) | Maximal Potentiation (%) |
| GluN1a/GluN2A | ~30 | 69 - 117 |
| GluN1a/GluN2B | ~30 | 69 - 117 |
| GluN1a/GluN2C | ~30 | 69 - 117 |
| GluN1a/GluN2D | ~30 | 69 - 117 |
Data synthesized from Chopra et al., 2017.[1]
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound Potentiation in HEK293 Cells
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.
-
Electrophysiology Setup: Use whole-cell patch-clamp recording techniques. The external solution should contain (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1.0 CaCl₂, with the pH adjusted to 7.4. The internal solution should contain (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, and 2 Mg-ATP, with the pH adjusted to 7.35.
-
Agonist and this compound Application: Apply a saturating concentration of glycine (e.g., 100 µM) and a sub-saturating concentration of L-glutamate (e.g., 1 µM) to elicit a baseline NMDAR current. Co-apply varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM) with the agonists to determine the concentration-dependent potentiation.
-
Data Analysis: Measure the peak amplitude of the NMDAR-mediated current in the absence and presence of this compound. Calculate the percentage of potentiation for each concentration and fit the data to a concentration-response curve to determine the EC₅₀.
Mandatory Visualizations
Caption: NMDAR signaling pathway modulated by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 6. This compound | NMDAR pan-PAM | Hello Bio [hellobio.com]
avoiding UBP684 precipitation in recording solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UBP684, a positive allosteric modulator of NMDA receptors.
Troubleshooting Guide
Issue: this compound is precipitating in my recording solution.
This is a common issue that can arise from several factors related to solubility and solution composition. Follow this guide to troubleshoot and prevent precipitation.
Question: Why is my this compound precipitating?
Answer: this compound has limited solubility in aqueous physiological buffers, especially those containing divalent cations like calcium.[1] Precipitation can be caused by:
-
High final concentration of this compound: Exceeding the solubility limit in the final recording solution.
-
Presence of calcium: this compound is less soluble in buffers containing millimolar concentrations of calcium.[1]
-
Improper dissolution of stock solution: Not fully dissolving the this compound in the initial stock solvent.
-
Incorrect pH of the recording solution: While this compound potentiates NMDAR responses at a physiological pH of 7.4, its solubility can be affected by pH changes.[1][2]
-
Low temperature of the final solution: Preparing or storing the final solution at a low temperature can decrease solubility.
Question: How can I prevent this compound precipitation?
Answer: To prevent precipitation, it is crucial to follow a careful preparation protocol. Here are the key steps:
-
Prepare a high-concentration stock solution in DMSO: this compound is soluble in DMSO.[1][2] A recommended stock concentration is 50 mM.[1]
-
Ensure complete dissolution: Before diluting into your recording solution, make sure the this compound is fully dissolved in the DMSO stock. Gentle warming and vortexing can aid dissolution.
-
Dilute the stock solution into the final recording buffer on the day of the experiment: Prepare and use solutions on the same day if possible.[1]
-
Consider the final concentration: A typical final concentration for this compound in recording solutions is between 30-100 µM.[2]
-
Manage calcium concentration: If possible, use a calcium-free buffer to improve the solubility of this compound.[1] If calcium is necessary for your experiment, add the this compound solution last and with gentle mixing to avoid localized high concentrations.
-
Maintain a physiological pH: The recommended pH for recording solutions containing this compound is 7.4.[2]
-
Work at room temperature: Equilibrate all solutions to room temperature before mixing to avoid temperature-related precipitation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][2]
Q2: What is a typical working concentration for this compound in a recording solution?
A2: A typical working concentration to achieve maximal potentiation of NMDA receptors is in the range of 30-100 µM.[2]
Q3: Can I store my recording solution containing this compound?
A3: It is highly recommended to prepare and use the final recording solution on the same day.[1] If storage is necessary, solutions may be stored at -20°C for up to one month, but you must ensure the solution is brought to room temperature and that no precipitate is present before use.[1]
Q4: Does the pH of the recording solution affect this compound?
A4: Yes, the activity of this compound is pH-dependent. It acts as a positive allosteric modulator at a physiological pH of 7.4. However, at an alkaline pH of 8.4, it can act as an inhibitor.[1][2]
Q5: What should I do if I see a precipitate in my this compound solution?
A5: Do not use a solution with a visible precipitate. If you have stored a solution, allow it to fully equilibrate to room temperature and check for any precipitate.[1] If precipitation is observed, the solution should be discarded and a fresh solution prepared.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | DMSO | This compound is readily soluble in DMSO.[1][2] |
| Stock Solution Concentration | 50 mM | A high concentration stock allows for minimal DMSO in the final solution.[1] |
| Final Working Concentration | 30 - 100 µM | Effective range for maximal potentiation of NMDARs.[2] |
| Recording Solution pH | 7.4 | Optimal for positive allosteric modulation.[2] |
| Calcium in Recording Solution | Use calcium-free if possible | This compound solubility is lower in the presence of mM calcium.[1] |
| Storage of Final Solution | Use fresh, or up to 1 month at -20°C | Always check for precipitate before use after thawing.[1] |
Experimental Protocol: Preparation of Recording Solution with this compound
This protocol outlines the steps to prepare a recording solution containing this compound while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Components for your desired recording solution (e.g., salts, buffer, glucose)
-
Calibrated pH meter
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Prepare a 50 mM Stock Solution of this compound in DMSO:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 50 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary. Visually inspect to ensure no solid particles remain.
-
-
Prepare the Base Recording Solution:
-
Prepare your standard recording solution, initially omitting calcium if possible.
-
Adjust the pH of the recording solution to 7.4.
-
-
Prepare the Final Recording Solution with this compound:
-
On the day of the experiment, bring the base recording solution and the this compound stock solution to room temperature.
-
Calculate the volume of the 50 mM this compound stock solution needed to achieve your desired final concentration (e.g., for a 50 µM final concentration in 10 mL of recording solution, add 10 µL of the 50 mM stock).
-
While gently vortexing or stirring the base recording solution, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even distribution, preventing localized high concentrations that could lead to precipitation.
-
If calcium is required for your experiment, add it to the final solution after the this compound has been added and fully mixed. Add the calcium solution slowly while stirring.
-
Verify the final pH of the solution and adjust if necessary.
-
-
Final Check:
-
Visually inspect the final recording solution for any signs of precipitation. If the solution is not clear, it should not be used.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
UBP684 inhibitory effects at high pH solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of UBP684, a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors. A key characteristic of this compound is its pH-dependent activity, transitioning from a potentiator at neutral or acidic pH to an inhibitor at alkaline pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pan-positive allosteric modulator of NMDA receptors, enhancing the agonist-induced currents across all GluN2 subunits (GluN2A-D).[1] It functions by stabilizing the closed conformation of the GluN2 subunit's ligand-binding domain (LBD), which prolongs the channel open time and slows down deactivation kinetics.[1][2][3] Docking studies suggest that this compound binds at the interface of the GluN1 and GluN2 LBDs.[2][3][4] This modulation is independent of agonist binding, membrane voltage, and the redox state.[4][5]
Q2: I am observing an inhibitory effect with this compound instead of potentiation. What could be the cause?
The modulatory effect of this compound is highly dependent on the pH of the extracellular solution. While it potentiates NMDA receptor activity at neutral (pH 7.4) and lower pH values, it exhibits inhibitory effects at an alkaline pH of 8.4.[4][5] This pH sensitivity is a known characteristic of this compound and is crucial to consider during experimental design.
Q3: Does the inhibitory effect of this compound at high pH vary between different NMDA receptor subtypes?
Yes, the inhibitory effect of this compound at pH 8.4 is subtype-dependent. The inhibition is weakest for receptors containing the GluN2A subunit and progressively increases for receptors with GluN2B, GluN2C, and GluN2D subunits.[5]
Q4: What are the recommended concentrations of this compound and agonists for in vitro experiments?
For maximal potentiation in heterologous expression systems, a this compound concentration of 30–100 µM in a pH 7.4 buffer is recommended.[1] Agonist application, such as short pulses of 30 µM glutamate for 1–5 seconds, is suggested to effectively capture the rapid deactivation kinetics.[1]
Q5: Are there any known solubility issues with this compound?
This compound is soluble in DMSO, typically prepared as a 50 mM stock solution.[4] It is less soluble in physiological buffers that contain millimolar concentrations of calcium. Using calcium-free buffers can improve its solubility.[4] It is recommended to prepare and use solutions on the same day if possible, or store them at -20°C for up to one month.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Inhibition | The pH of the experimental buffer is alkaline (e.g., pH 8.4). | Verify and adjust the pH of your extracellular solution to a neutral (pH 7.4) or slightly acidic range to observe potentiation. |
| Variability in Potentiation | The NMDA receptor subtype composition in your experimental system may differ. This compound shows minor subunit-specific effects on agonist potency.[5] | If using a mixed neuronal culture, be aware of the potential for heterogeneous responses. For precise characterization, use a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) expressing specific GluN1/GluN2 subunits. |
| Poor Solubility/Precipitation | The presence of calcium in the physiological buffer can reduce this compound solubility.[4] | Consider using a calcium-free buffer for your experiments to enhance the solubility of this compound.[4] Always ensure the solution is free of precipitate before use.[4] |
| No Effect Observed | The concentration of this compound may be too low, or the agonist concentration may be saturating. | For initial experiments, use a this compound concentration in the range of 30-100 µM.[1] this compound potentiates responses to low agonist concentrations more effectively.[5] |
Quantitative Data Summary
Table 1: Effect of this compound on NMDA Receptor Subtypes at pH 7.4
| Subtype | This compound Concentration (µM) | Maximal Potentiation (%) | EC50 (µM) |
| GluN1a/GluN2A | ~30 | 69 - 117 | ~30 |
| GluN1a/GluN2B | ~30 | 69 - 117 | ~30 |
| GluN1a/GluN2C | ~30 | 69 - 117 | ~30 |
| GluN1a/GluN2D | ~30 | 69 - 117 | ~30 |
| Data synthesized from multiple sources indicating robust potentiation across subtypes.[5] |
Table 2: pH-Dependent Activity of this compound
| pH | Effect on NMDA Receptor Activity |
| 6.4 | Greater Potentiation |
| 7.4 | Potentiation |
| 8.4 | Inhibition (Subtype-dependent) |
| Based on findings that decreasing pH leads to greater potentiation, while alkaline pH results in inhibition.[5] |
Experimental Protocols
Protocol 1: Evaluation of this compound's pH-Dependent Effects in Xenopus Oocytes
-
Oocyte Preparation:
-
Inject Xenopus oocytes with cRNA for the desired GluN1 and GluN2 subunits.
-
Incubate the oocytes for 2-4 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution (pH 7.4).
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Agonist and this compound Application:
-
Establish a baseline response by applying a saturating concentration of glycine (e.g., 100 µM) and a sub-maximal concentration of glutamate (e.g., 10 µM).
-
To test for potentiation, co-apply this compound (e.g., 100 µM) with the agonists in a buffer at pH 7.4.
-
To test for inhibition, co-apply this compound (e.g., 100 µM) with the agonists in a buffer adjusted to pH 8.4.
-
Ensure complete washout between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound at both pH values.
-
Calculate the percentage of potentiation or inhibition.
-
Visualizations
Caption: this compound binds to the GluN1/GluN2 interface, enhancing channel opening.
Caption: Experimental workflow to determine the pH-dependent effects of this compound.
References
- 1. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 2. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | NMDAR pan-PAM | Hello Bio [hellobio.com]
- 5. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
managing off-target effects of UBP684 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of UBP684 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs). It does not directly activate NMDARs but potentiates the effects of the endogenous agonists, glutamate and glycine.[1][2] Its mechanism involves binding to the interface of the GluN1 and GluN2 ligand-binding domains (LBDs), stabilizing the closed conformation of the LBDs.[1] This stabilization leads to an increased channel open probability and a slowing of the receptor deactivation time.[1] this compound is considered a pan-PAM, meaning it robustly potentiates all GluN1/GluN2 subtypes.[1][2]
Q2: Are there known off-target effects of this compound?
Currently, there is limited publicly available data specifically documenting the off-target effects of this compound from broad screening panels like KinomeScan. However, the chemical scaffold of this compound, a 2-naphthoic acid derivative, is known to be active in other biological contexts. For instance, some 2-naphthoic acid derivatives have been identified as P2Y14 receptor antagonists, while others can act as allosteric inhibitors of NMDARs with different substitution patterns. Additionally, certain hydroxynaphthoic acids have been shown to act as chemical chaperones, reducing endoplasmic reticulum (ER) stress.[3] Researchers should be aware of these possibilities when interpreting data from experiments using this compound.
Q3: What are the critical experimental parameters to consider when using this compound?
The activity of this compound is highly dependent on extracellular pH. It shows enhanced potentiation at lower pH levels and can become inhibitory at higher pH (e.g., pH 8.4).[1] Therefore, maintaining precise and consistent pH control in your experimental buffer is crucial. Additionally, this compound's solubility should be considered. It is soluble in DMSO, but its solubility in physiological buffers can be reduced in the presence of millimolar concentrations of calcium.[1] Preparing fresh dilutions and ensuring the compound is fully dissolved before each experiment is recommended.
Q4: How can I proactively control for potential off-target effects in my experiments?
Several strategies can be employed:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your system to reduce the likelihood of engaging lower-affinity off-target interactions.
-
Include a structurally related but inactive control compound: If available, using a molecule with a similar chemical structure to this compound that does not potentiate NMDARs can help differentiate on-target from off-target effects.
-
Employ a chemically distinct NMDAR PAM: To confirm that the observed phenotype is due to NMDAR potentiation, use another NMDAR PAM with a different chemical scaffold. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Utilize a knockout or knockdown model: The most rigorous control is to perform experiments in cells or animals where the target receptor (e.g., a specific GluN subunit) has been genetically removed. The on-target effects of this compound should be absent in these models.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Variability in this compound Potentiation | pH Fluctuation: The activity of this compound is highly sensitive to pH, with lower pH increasing potentiation and higher pH causing inhibition.[1] | Ensure your experimental buffer is consistently maintained at the desired pH. Perform control experiments to characterize the pH-dependence of this compound in your specific assay. |
| Compound Precipitation: this compound has limited solubility in physiological buffers, especially those containing calcium.[1] | Prepare fresh stock solutions in DMSO and dilute into your final buffer immediately before use. Visually inspect for any precipitation. Consider using calcium-free buffers if compatible with your experiment.[1] | |
| Unexpected Cellular Phenotypes Unrelated to NMDAR Activation | Potential Off-Target Effects: The 2-naphthoic acid scaffold of this compound may interact with other proteins.[3][4] | 1. Validate with a Different NMDAR PAM: Use a structurally unrelated NMDAR PAM to see if the same phenotype is observed. 2. Use an NMDAR Antagonist: Pre-treatment with a specific NMDAR antagonist should block the on-target effects of this compound. If the unexpected phenotype persists, it is likely an off-target effect. 3. Perform a Target Knockdown/Knockout Experiment: The most definitive way to confirm an on-target effect is to show its absence in a system lacking the NMDAR. |
| Inconsistent Results in Different Cell Lines or Tissues | Differential NMDAR Subunit Expression: this compound has minor subunit-specific effects on agonist potency.[2] Different cell lines or tissues may express different combinations of GluN2 subunits, leading to varied responses. | Characterize the NMDAR subunit expression profile of your experimental system (e.g., via qPCR or Western blot). |
| Presence of Interacting Proteins: The cellular context, including the presence of specific scaffolding or signaling proteins, can influence the functional consequences of NMDAR modulation. | Be cautious when comparing results across different cellular systems. Acknowledge the potential for context-dependent effects in your analysis. |
Experimental Protocols
Protocol 1: Validating On-Target NMDAR Potentiation
This protocol describes a whole-cell patch-clamp electrophysiology experiment to confirm that this compound is potentiating NMDAR-mediated currents in a specific cell type.
-
Cell Preparation: Culture HEK293 cells expressing recombinant GluN1/GluN2A subunits or primary neurons.
-
Electrophysiology Setup:
-
Use a standard whole-cell patch-clamp setup.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 D-glucose, 0.01 glycine, pH 7.4 with NaOH.
-
-
Experimental Procedure:
-
Establish a whole-cell recording.
-
Hold the cell at -60 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to elicit an inward NMDAR-mediated current.
-
After a stable baseline is achieved, co-apply the same concentrations of glutamate and glycine with the desired concentration of this compound (e.g., 10 µM).
-
To confirm the effect is mediated by NMDARs, pre-incubate the cells with a competitive NMDAR antagonist (e.g., 50 µM D-AP5) before co-applying the agonists and this compound. The potentiation by this compound should be blocked.
-
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Calculate the percentage potentiation.
Visualizations
References
Technical Support Center: Optimizing Patch Clamp Recordings with UBP684
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UBP684 in patch clamp experiments. The focus is on ensuring optimal experimental conditions and maintaining high-quality, stable seals for accurate data acquisition.
Troubleshooting Guide: Seal Stability in the Presence of this compound
Achieving and maintaining a high-resistance seal (gigaseal) is paramount for successful patch clamp recordings. While this compound is a valuable tool for studying NMDA receptor function, certain experimental parameters can influence seal stability. This guide addresses common issues in a question-and-answer format.
Q1: I'm having trouble forming a stable gigaseal when this compound is in the external solution. What could be the cause?
A1: Several factors can contribute to difficulties in forming a stable gigaseal. When using this compound, pay close attention to the following:
-
Solution pH: this compound's activity is highly pH-dependent.[1] It acts as a positive allosteric modulator (PAM) at pH 7.4 but can be inhibitory at pH 8.4.[1] Drastic shifts in extracellular pH can affect both the compound's efficacy and membrane stability. Ensure your external solution is buffered to a stable pH of 7.4.
-
Solution Quality: Always use freshly prepared and filtered (0.22 µm) solutions to remove any particulate matter that could interfere with seal formation.[2][3]
-
Pipette Preparation: The cleanliness and geometry of your patch pipette are critical. Fire-polishing the pipette tip can create a smoother surface, which often improves the quality and stability of the seal.[4]
-
Cell Health: Only use healthy, viable cells for patching. Unhealthy or dying cells will not form stable seals.
Q2: My seal forms initially but deteriorates over time during the recording with this compound. How can I improve stability?
A2: Seal deterioration during a recording can be frustrating. Consider these troubleshooting steps:
-
Mechanical Stability: Ensure your entire patch clamp setup is free from vibrations. Use an anti-vibration table and check for any drift in the micromanipulator or microscope stage.[4][5]
-
Osmolarity: Mismatched osmolarity between your internal and external solutions can cause osmotic stress on the cell, leading to an unstable seal.[4] Measure and adjust the osmolarity of all solutions.
-
Recording Configuration: The potentiating effect of this compound on NMDA receptors has been shown to be more pronounced in perforated-patch recordings compared to whole-cell dialyzed recordings.[6] If you are using the whole-cell configuration, be aware that intracellular factors that are normally "washed out" might play a role in the receptor's response to this compound. While not directly linked to seal stability, this highlights the importance of the chosen recording mode.
-
Laminar Flow: For long-duration recordings, a stable seal is crucial. Studies have shown that a gentle, continuous laminar flow of the external solution across the cell can enhance seal stability and prolong recording times.[7]
Frequently Asked Questions (FAQs) about this compound in Patch Clamp
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors.[1][8] It does not directly activate the receptor but enhances the response to the binding of the primary agonists, glutamate and glycine.[1][6] It achieves this by increasing the channel open probability and slowing the receptor's deactivation rate.[6][8]
Q2: How does pH affect this compound's activity?
A2: The modulatory effect of this compound on NMDA receptors is strongly dependent on the extracellular pH. At a physiological pH of 7.4, this compound potentiates NMDA receptor currents. However, at a more alkaline pH of 8.4, it can act as an inhibitor.[1] Conversely, its potentiating effect is even greater at a more acidic pH of 6.4.[1]
Q3: What concentrations of this compound are typically used in patch clamp experiments?
A3: The effective concentration of this compound can vary depending on the specific NMDA receptor subtype and the experimental conditions. Studies have shown potentiation of NMDA receptor responses with this compound concentrations in the range of 30 µM to 100 µM.[1][6]
Q4: Does this compound have any subtype selectivity for NMDA receptors?
A4: this compound potentiates responses at all four GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[1] However, its effects on agonist potency can be subunit-specific. For example, at GluN2A-containing receptors, this compound primarily increases the potency of L-glutamate, whereas at GluN2B-containing receptors, it mainly enhances the potency of glycine.[1]
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound on NMDA receptor function as reported in the literature.
| Parameter | Receptor Subtype | This compound Concentration | Effect | Reference |
| Maximal Potentiation | GluN1a/GluN2A-D | ~30 µM (EC50) | 69% to 117% increase | [1] |
| L-glutamate EC50 | GluN1a/GluN2A | Not Specified | 32% reduction | [1] |
| Glycine EC50 | GluN1a/GluN2B | Not Specified | 30% reduction | [1] |
| Whole-cell Current | GluN1/GluN2A | 100 µM | ~Two-fold increase (perforated patch) | [6] |
Experimental Protocols
Standard Patch Clamp Protocol for Evaluating this compound
This protocol provides a general framework for whole-cell patch clamp recordings to assess the effect of this compound on NMDA receptor currents.
-
Cell Culture: Culture cells expressing the NMDA receptor subunits of interest (e.g., HEK293 cells transfected with GluN1 and GluN2A).
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Filter all solutions through a 0.22 µm filter before use.[2]
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface.[4]
-
Recording Procedure:
-
Obtain a gigaseal (>1 GΩ) on a healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply agonists (e.g., 100 µM L-glutamate and 10 µM glycine) to elicit a baseline NMDA receptor current.
-
After establishing a stable baseline, co-apply the agonists with the desired concentration of this compound.
-
Wash out this compound with the agonist-containing external solution to observe the reversal of the effect.
-
-
Data Analysis: Measure the peak amplitude and deactivation kinetics of the NMDA receptor currents in the absence and presence of this compound.
Visualizations
Caption: Signaling pathway of NMDA receptor activation and modulation by this compound.
Caption: Experimental workflow for a patch clamp experiment with this compound.
Caption: Troubleshooting logic for addressing seal stability issues.
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of high-resistance seals in patch-clamp recordings by laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP684 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UBP684, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments, with a focus on preventing loss of activity that may be misattributed to degradation.
Troubleshooting Guide
Issue: Diminished or no potentiation of NMDA receptor currents with this compound.
This is a common issue that can arise from several factors related to the preparation and application of this compound, rather than its chemical degradation.
Question: I am not observing the expected potentiation of NMDA receptor currents with this compound. Could the compound have degraded?
Answer: While degradation is a possibility for any chemical compound, with this compound, a loss of activity is more frequently linked to experimental conditions. Before assuming degradation, please consider the following factors:
-
pH of the extracellular buffer: The activity of this compound is highly dependent on the pH of the experimental buffer. Its potentiating effect is greater at lower pH values (e.g., 7.4), while it can become inhibitory at alkaline pH (e.g., 8.4).[1] Ensure your buffer is accurately prepared and stable throughout the experiment.
-
Solubility and Precipitation: this compound has limited solubility in physiological buffers, particularly those containing millimolar concentrations of calcium.[2] A loss of activity may be due to the compound precipitating out of solution. We recommend preparing a concentrated stock solution in DMSO and diluting it into the final buffer shortly before use.[2] Visually inspect the final solution for any signs of precipitation.
-
Agonist Concentration: this compound potentiates NMDA receptor responses in the presence of agonists like glutamate and glycine. Ensure that the concentrations of your primary agonists are appropriate for the receptor subtype you are studying. This compound increases the maximal agonist response.[2]
Question: How can I confirm that my this compound solution is active?
Answer: To verify the activity of your this compound solution, you can perform a positive control experiment. Use a cell line expressing a known NMDA receptor subtype (e.g., GluN1/GluN2A) and apply this compound at a concentration known to elicit a robust response (e.g., 30-100 µM) in a buffer with a controlled pH of 7.4.
Question: I suspect my this compound has degraded. How should I store it to prevent this?
Answer: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of NMDA receptors. It binds to a site on the receptor that is distinct from the agonist binding sites for glutamate and glycine. This binding stabilizes the closed conformation of the ligand-binding domain (LBD), which in turn increases the probability of the ion channel opening and slows the receptor's deactivation time.[2]
Q2: Is the effect of this compound dependent on the NMDA receptor subtype?
A2: this compound is considered a pan-PAM, meaning it potentiates all four GluN1/GluN2 subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[1][2] However, the extent of inhibition at alkaline pH can vary slightly between subtypes.[1]
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound can vary depending on the experimental system and the NMDA receptor subtype. However, concentrations in the range of 10-100 µM are commonly used to elicit a significant potentiation of NMDA receptor currents. The EC50 for potentiation at various NMDA receptor subtypes is approximately 30 µM.[1]
Q4: Can I use this compound in buffers containing calcium?
A4: Caution is advised when using this compound in buffers with high calcium concentrations, as this can reduce its solubility.[2] If you observe precipitation, consider preparing a fresh solution or using a calcium-free buffer for initial dilutions.[2]
Data Presentation
Table 1: pH-Dependent Activity of this compound on NMDA Receptor Subtypes
| NMDA Receptor Subtype | Activity at pH 7.4 | Activity at pH 8.4 |
| GluN1a/GluN2A | Potentiation | Weak Inhibition |
| GluN1a/GluN2B | Potentiation | Inhibition |
| GluN1a/GluN2C | Potentiation | Greater Inhibition |
| GluN1a/GluN2D | Potentiation | Greatest Inhibition |
This table summarizes the qualitative effects of pH on this compound activity as described in the literature.[1]
Experimental Protocols
Protocol: Assessing this compound Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and incubate for 2-4 days to allow for receptor expression.
-
Solution Preparation:
-
Prepare a recording solution (e.g., BaCl2-based to minimize calcium-dependent currents) buffered to pH 7.4 with HEPES.
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the this compound stock solution into the recording buffer to the desired final concentrations (e.g., 1, 10, 30, 100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with the recording solution containing the NMDA receptor agonists (e.g., 10 µM L-glutamate and 10 µM glycine) to establish a baseline current.
-
Co-apply the this compound-containing solution with the agonists and record the potentiated current.
-
Wash out the this compound and agonists with the recording solution to allow the current to return to baseline.
-
-
Data Analysis: Measure the peak amplitude of the NMDA receptor current in the absence and presence of this compound. Calculate the percentage of potentiation for each concentration of this compound.
Visualizations
Caption: Signaling pathway of this compound action on an NMDA receptor.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
common problems with UBP684 in long-term recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UBP684, a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors, in long-term recordings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term experiments with this compound.
| Problem ID | Issue | Potential Cause | Suggested Solution |
| LT-001 | Diminishing or variable potentiation of NMDA receptor currents over time. | pH shift in recording medium: this compound's activity is highly pH-dependent, with greater potentiation at lower pH and inhibition at alkaline pH (e.g., 8.4)[1]. The pH of cell culture or recording medium can increase over time in a CO2 incubator or decrease due to cellular metabolism. | 1. Monitor and maintain a stable physiological pH (7.2-7.4) of your recording solution throughout the experiment.2. Use a well-buffered recording solution (e.g., HEPES-buffered).3. For long-term cell culture experiments, ensure proper CO2 levels are maintained to control medium pH. |
| LT-002 | Signs of neuronal excitotoxicity (e.g., cell swelling, dendritic beading, cell death). | Prolonged and excessive NMDA receptor activation: As a positive allosteric modulator, this compound enhances NMDA receptor function, which can lead to excessive calcium influx and subsequent excitotoxicity in long-term applications[2][3]. | 1. Determine the minimal effective concentration of this compound for your desired effect through a dose-response curve.2. Reduce the concentration of NMDA receptor agonists (glutamate, glycine) in the medium.3. Consider intermittent application of this compound rather than continuous exposure.4. Include viability assays (e.g., PI staining, LDH assay) in your experimental design. |
| LT-003 | Inconsistent or unexpected effects on different neuronal populations or at different time points. | Subunit-specific effects and agonist concentration: this compound exhibits minor subunit-specific effects on agonist potency. For instance, it increases glycine potency at GluN2B-containing receptors and L-glutamate potency at GluN2A-containing receptors[1]. The expression of NMDA receptor subunits can change over time in culture or in different brain regions. | 1. Characterize the NMDA receptor subunit composition of your experimental model.2. Be aware that the effects of this compound can vary depending on the local concentrations of glutamate and glycine.3. If possible, control for agonist concentrations in your experimental setup. |
| LT-004 | Precipitation of the compound in aqueous solution during long-term storage or experiments. | Limited aqueous solubility and stability: While specific long-term stability data for this compound is not readily available, similar small molecules can be prone to precipitation or degradation in aqueous solutions over extended periods, especially at higher concentrations. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration immediately before use.2. For long-term experiments, consider perfusing the compound continuously rather than adding a single bolus to the medium.3. Visually inspect solutions for any signs of precipitation before and during the experiment. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of NMDA receptors. It does not act at the agonist binding sites for glutamate or glycine but binds to a different site on the receptor. This binding enhances the receptor's response to agonists, increasing the maximal current and slowing the deactivation kinetics[1][2]. It has been suggested that this compound binds to the ligand-binding domain (LBD) dimer interface, stabilizing an active conformation[2][3].
Is this compound specific to any NMDA receptor subtype?
This compound is considered a pan-potentiator, meaning it enhances the function of all four GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D)[1][4]. However, it does exhibit some minor subtype-specific effects on agonist potency[1].
What is the recommended working concentration for this compound?
The effective concentration of this compound can vary between experimental systems. In studies using Xenopus oocytes and HEK293 cells, concentrations around 30 µM produced significant potentiation, with maximal effects observed at approximately 100 µM[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application to maximize the desired effect while minimizing potential off-target effects or cytotoxicity.
How does pH affect the activity of this compound?
The activity of this compound is highly dependent on the extracellular pH. It is an effective PAM at a physiological pH of 7.4. Its potentiating effect is even greater at a more acidic pH of 6.4. However, at an alkaline pH of 8.4, this compound becomes inhibitory, with the degree of inhibition varying among different GluN2 subunits[1]. This is a critical consideration for long-term experiments where the pH of the medium can fluctuate.
What are the potential off-target effects of this compound?
While the primary target of this compound is the NMDA receptor, the possibility of off-target effects, especially in long-term recordings, should be considered. As with any small molecule, high concentrations may lead to non-specific interactions. It is recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype(s) | Experimental System | Reference |
| EC50 (Potentiation) | ~30 µM | GluN1a/GluN2A-D | Xenopus oocytes | [1] |
| Maximal Potentiation | 69% - 117% | GluN1a/GluN2A-D | Xenopus oocytes | [1] |
| Effect on Agonist Potency | 32% reduction in L-glutamate EC50 | GluN2A | Xenopus oocytes | [1] |
| 30% reduction in glycine EC50 | GluN2B | Xenopus oocytes | [1] | |
| pH Dependence (pH 7.4) | Potentiation | All GluN2 subtypes | Xenopus oocytes | [1] |
| pH Dependence (pH 8.4) | Inhibition | All GluN2 subtypes | Xenopus oocytes | [1] |
Experimental Protocols
Protocol for Assessing pH-Dependent Effects of this compound
-
Cell Preparation: Prepare cells expressing the NMDA receptor subtype of interest (e.g., HEK293 cells transfected with GluN1 and a specific GluN2 subunit).
-
Solution Preparation: Prepare extracellular recording solutions buffered to different pH values (e.g., 6.4, 7.4, and 8.4) using a suitable buffer such as HEPES. The solutions should contain NMDA receptor agonists (e.g., 10 µM L-glutamate and 10 µM glycine). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a working solution diluted in the recording buffer.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings.
-
Establish a baseline response by perfusing the cells with the pH 7.4 recording solution containing the agonists.
-
To test the effect of this compound, co-apply the compound (e.g., 100 µM) with the agonists at pH 7.4 and record the potentiated current.
-
Wash out this compound and allow the response to return to baseline.
-
Switch the perfusion to the recording solution with a different pH (e.g., 8.4) containing the agonists and establish a new baseline.
-
Co-apply this compound with the agonists at the new pH and record the response.
-
Repeat for all desired pH values.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound at each pH. Calculate the percentage of potentiation or inhibition.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: A logical workflow for troubleshooting common issues with this compound in long-term recordings.
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. This compound | 1357838-47-1 | Benchchem [benchchem.com]
adjusting for UBP684's effects on agonist potency
Welcome to the Technical Support Center for UBP684. This guide provides troubleshooting information and answers to frequently asked questions to help researchers and scientists adjust for this compound's effects on agonist potency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors.[1][2] It works by binding to a site on the receptor that is distinct from the binding sites for the primary agonists, L-glutamate and glycine.[3] This binding event increases the channel's open probability (Po) and slows the receptor's deactivation time upon the removal of L-glutamate.[1][2][3] The primary mechanism involves stabilizing the GluN2 ligand-binding domain (LBD) in an active conformation, which enhances the receptor's response to agonists.[1][2]
Q2: How does this compound affect agonist potency versus efficacy?
This compound primarily increases the maximal response (efficacy) to L-glutamate and glycine.[1][2] Its effects on agonist potency (the concentration required to elicit a half-maximal response, or EC50) are more modest and depend on the specific NMDA receptor subunit composition.[1] For example, at GluN2A-containing receptors, this compound can increase L-glutamate potency, while at GluN2B-containing receptors, it may increase glycine potency.[1] At GluN2C and GluN2D-containing receptors, it has been observed to reduce L-glutamate potency.[1]
Q3: Is the effect of this compound dependent on the NMDA receptor subunit composition?
Yes, while this compound potentiates all four GluN1a/GluN2 receptor subtypes (GluN2A, 2B, 2C, and 2D), its specific effects on agonist potency are subunit-dependent.[1] Researchers should be aware of the specific receptor subtypes expressed in their experimental system to accurately interpret results.
Q4: What is the role of extracellular pH in the activity of this compound?
The activity of this compound is highly dependent on pH. It acts as a potent potentiator at a physiological pH of 7.4 and shows even greater potentiation at lower pH values (e.g., 6.4).[1] However, at an alkaline pH of 8.4, this compound can act as an inhibitor of NMDA receptor function.[1][4] This is a critical experimental parameter to control.
Troubleshooting Guide
Issue 1: I am not observing any potentiation of the agonist response with this compound.
-
Question: Have you verified the pH of your extracellular solution?
-
Answer: this compound's potentiating effect is optimal at or slightly below physiological pH (7.4). If the pH of your buffer is alkaline (e.g., > 8.0), this compound may act as an inhibitor, which could mask any potentiation.[1] Always prepare fresh solutions and verify the pH immediately before use.
-
-
Question: Are you using the correct recording configuration?
-
Answer: The effects of this compound can be more robust in perforated-patch recordings compared to conventional whole-cell (dialyzed) recordings.[3] This may be due to the washout of essential intracellular factors in the whole-cell configuration. If possible, attempt experiments using the perforated-patch technique.
-
-
Question: Is your agonist concentration appropriate?
Issue 2: The effect of this compound is highly variable between experiments.
-
Question: Is the subunit composition of your NMDA receptors consistent?
-
Answer: this compound has subunit-specific effects on agonist potency.[1] If you are using primary neuronal cultures or tissue slices, natural variations in receptor expression could lead to variability. In recombinant systems (e.g., HEK293 cells or Xenopus oocytes), ensure consistent transfection and expression of the desired subunits.
-
-
Question: Are you pre-incubating with this compound?
-
Answer: The binding of this compound is independent of agonist binding.[1] A consistent pre-incubation period with this compound before co-application with the agonist can help ensure that the modulator has reached its binding site, potentially reducing variability.
-
Below is a troubleshooting workflow to help diagnose common experimental issues.
Caption: Troubleshooting workflow for unexpected results with this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on different NMDA receptor subtypes as observed in studies using Xenopus oocytes.
Table 1: Potentiation of NMDA Receptor Responses by this compound Data represents the maximal potentiation and EC50 of this compound in the presence of low agonist concentrations (1 µM L-glutamate / 1 µM glycine).
| Receptor Subtype | Maximal Potentiation (%) | This compound EC50 (µM) |
| GluN1a/GluN2A | 117 ± 11 | 33 ± 4 |
| GluN1a/GluN2B | 69 ± 4 | 29 ± 3 |
| GluN1a/GluN2C | 108 ± 10 | 30 ± 3 |
| GluN1a/GluN2D | 114 ± 10 | 28 ± 3 |
| (Data adapted from Chopra et al., 2017)[1] |
Table 2: Effect of this compound (50 µM) on Agonist Potency (EC50) Data shows the fold-change in the EC50 for L-glutamate and glycine in the presence of this compound.
| Receptor Subtype | L-Glutamate EC50 Change | Glycine EC50 Change |
| GluN1a/GluN2A | 0.68 (32% decrease) | No significant change |
| GluN1a/GluN2B | No significant change | 0.70 (30% decrease) |
| GluN1a/GluN2C | 1.58 (58% increase) | No significant change |
| GluN1a/GluN2D | 1.59 (59% increase) | No significant change |
| (Data adapted from Chopra et al., 2017)[1] |
Experimental Protocols & Visualizations
Protocol: Assessing this compound's Effect on Agonist Dose-Response in Xenopus Oocytes
This protocol outlines the key steps for determining how this compound alters the potency of an NMDA receptor agonist using a two-electrode voltage-clamp (TEVC) setup.
-
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject cRNA for the desired GluN1 and GluN2 subunits.
-
Incubate oocytes for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the membrane potential at a holding potential of -40 to -70 mV.
-
Continuously perfuse the oocyte with standard frog Ringer's solution (ND96).
-
-
Data Acquisition:
-
Baseline: Establish a stable baseline current in ND96.
-
Control Dose-Response: Apply increasing concentrations of the primary agonist (e.g., L-glutamate) while keeping the co-agonist (glycine) at a fixed, saturating concentration. Record the peak current response at each concentration. Allow for a washout period between applications until the current returns to baseline.
-
This compound Incubation: Perfuse the oocyte with a fixed concentration of this compound (e.g., 50 µM) for 2-5 minutes to allow for equilibration.
-
This compound Dose-Response: Repeat the agonist dose-response curve in the continuous presence of this compound.
-
-
Data Analysis:
-
For each dose-response curve (control and this compound), normalize the current responses to the maximal response observed.
-
Plot the normalized response against the log of the agonist concentration.
-
Fit the data to a Hill equation to determine the EC50 and Hill slope.
-
Compare the EC50 values obtained in the absence and presence of this compound to quantify the change in agonist potency.
-
The following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of this compound as a positive allosteric modulator (PAM).
References
- 1. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and properties of positive allosteric modulation of N-methyl-d-aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: UBP684 versus UBP753 for NMDAR Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two structurally related positive allosteric modulators (PAMs) of the N-methyl-D-aspartate receptor (NMDAR), UBP684 and UBP753. Both compounds, belonging to the 2-naphthoic acid derivative class, enhance NMDAR activity, a key target in the development of therapeutics for conditions associated with NMDAR hypofunction, such as schizophrenia. This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes the pertinent signaling pathways and workflows.
Mechanism of Action and Functional Effects
Both this compound and UBP753 act as positive allosteric modulators of NMDARs, potentiating agonist responses across all four GluN2 subunits (GluN2A-D).[1] Their primary mechanism involves stabilizing the GluN2 ligand-binding domain (LBD) in an active, closed-cleft conformation.[1][2] This stabilization increases the channel open probability (Po) and enhances the maximal response to the agonists L-glutamate and glycine.[1]
A key distinction between the two compounds lies in their effect on receptor deactivation kinetics. This compound has been shown to slow the receptor deactivation time upon the removal of L-glutamate, a property not shared by UBP753.[1] This suggests subtle differences in their interaction with the receptor and the subsequent conformational changes.
Both modulators exhibit a marked pH dependence. Their potentiating effect is more pronounced at lower pH levels, while at a more alkaline pH of 8.4, they can act as inhibitors.[1] This pH sensitivity shows some subunit specificity, with inhibition at pH 8.4 being progressively greater for receptors containing GluN2B, GluN2C, and GluN2D subunits compared to those with GluN2A.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and UBP753, focusing on their potency and efficacy at different NMDAR subtypes. It is important to note that the limited solubility of UBP753 has made it challenging to obtain a complete dose-response curve and accurately determine its EC50 values under saturating conditions.[1]
Table 1: Potentiation of NMDAR Subtypes by this compound
| NMDAR Subtype | Agonist Concentration | EC50 (µM) | Maximal Potentiation (%) | Reference |
| GluN1a/GluN2A | 10 µM L-glutamate / 10 µM glycine | 30.3 ± 4.5 | 117 ± 15 | [1] |
| GluN1a/GluN2B | 10 µM L-glutamate / 10 µM glycine | 29.8 ± 3.9 | 105 ± 11 | [1] |
| GluN1a/GluN2C | 10 µM L-glutamate / 10 µM glycine | 33.1 ± 5.2 | 69 ± 8 | [1] |
| GluN1a/GluN2D | 10 µM L-glutamate / 10 µM glycine | 28.9 ± 3.7 | 99 ± 12 | [1] |
Table 2: Comparative Effects of this compound and UBP753 on Agonist Potency at GluN1a/GluN2D Receptors
| Modulator | Agonist | Effect on EC50 | Reference |
| This compound | L-glutamate | 59% increase | [1] |
| This compound | Glycine | No significant change | [1] |
| UBP753 | L-glutamate | Decrease in potency (increase in EC50) | [1] |
| UBP753 | Glycine | No effect on potency | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and UBP753.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to express specific NMDAR subtypes and record the ion currents passing through the channel in response to agonists and modulators.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare complementary RNAs (cRNAs) for the desired GluN1 and GluN2 subunits (e.g., GluN1a, GluN2A, GluN2B, GluN2C, GluN2D) from linearized cDNA templates.
-
Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically 5-50 ng per oocyte).
-
Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Recording Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Agonist Solution: Recording solution supplemented with L-glutamate and glycine at desired concentrations (e.g., 10 µM each for baseline measurements or varying concentrations for dose-response curves).
-
Modulator Solutions: Prepare a stock solution of this compound or UBP753 in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution into the agonist solution to achieve the desired final concentrations. Ensure the final solvent concentration is low (<0.1%) and does not affect receptor function.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current in the recording solution.
-
Apply the agonist solution to elicit an NMDAR-mediated current.
-
To assess the effect of the modulators, co-apply the agonist solution containing the desired concentration of this compound or UBP753.
-
To determine dose-response relationships, apply a range of modulator concentrations in the presence of a fixed concentration of agonists.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the modulator.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of the modulator compared to the agonist-alone response.
-
For dose-response curves, plot the percentage potentiation against the modulator concentration and fit the data to the Hill equation to determine the EC50 and maximal potentiation.
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This technique allows for the recording of NMDAR currents from a mammalian cell line with greater temporal resolution.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect the cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a marker gene such as Green Fluorescent Protein (GFP) to identify transfected cells.
2. Recording Solutions:
-
External Solution: 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 0.01 mM EDTA, pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution: 110 mM D-gluconate, 110 mM CsOH, 30 mM CsCl, 5 mM HEPES, 4 mM NaCl, 1 mM CaCl₂, 5 mM BAPTA, 2 mM Mg-ATP, pH adjusted to 7.3 with CsOH.
-
Agonist and Modulator Solutions: Prepared in the external solution as described for the TEVC experiments.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a GFP-positive cell with the recording pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply agonist and modulator solutions using a fast-perfusion system.
4. Data Analysis:
-
Measure the peak current amplitude and deactivation kinetics of the NMDAR-mediated currents.
-
Analyze potentiation and dose-response relationships as described for the TEVC experiments.
-
To analyze deactivation kinetics, fit the decay of the current after agonist removal to a single or double exponential function.
Visualizations
Signaling Pathway of NMDAR Positive Allosteric Modulation
Caption: NMDAR Positive Allosteric Modulation Pathway.
Experimental Workflow for NMDAR Modulator Screening
Caption: Workflow for NMDAR Modulator Characterization.
References
- 1. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines | The EMBO Journal [link.springer.com]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMDAR Positive Allosteric Modulators: UBP684 and GNE-8324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent positive allosteric modulators (PAMs) of the N-methyl-D-aspartate receptor (NMDAR): UBP684 and GNE-8324. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool for their studies of NMDAR function and in the development of novel therapeutics targeting NMDAR hypofunction, a condition implicated in various neurological and psychiatric disorders.
Introduction to this compound and GNE-8324
NMDARs are critical for excitatory synaptic transmission and plasticity in the central nervous system.[1][2] Positive allosteric modulators that enhance NMDAR activity without directly activating the receptor offer a promising therapeutic strategy for conditions associated with NMDAR hypofunction, such as schizophrenia.[1][3] this compound and GNE-8324 are two such modulators, each with distinct pharmacological profiles.
This compound is a 2-naphthoic acid derivative that acts as a pan-selective NMDAR PAM, potentiating agonist responses at all four GluN1/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[3][4] In contrast, GNE-8324 is a highly selective PAM for NMDARs containing the GluN2A subunit.[5][6][7][8] This fundamental difference in subunit selectivity dictates their distinct effects on neuronal circuits.
Quantitative Comparison of this compound and GNE-8324
The following tables summarize the key quantitative parameters of this compound and GNE-8324 based on available experimental data.
Table 1: Potency and Efficacy
| Parameter | This compound | GNE-8324 |
| Subunit Selectivity | Pan-selective (GluN2A, 2B, 2C, 2D)[3] | Selective for GluN2A[5][6] |
| EC50 (Low Agonist) | ~30 µM across all GluN2 subtypes[3][9] | Not explicitly stated in the provided results. |
| Maximal Potentiation (Low Agonist) | 69% to 117% across GluN2 subtypes[3][9] | Not explicitly stated in the provided results. |
| Effect on Glutamate Potency | Minor, subtype-specific effects.[3] Increases glutamate potency at GluN2A receptors (32% reduction in EC50).[3] | Markedly increases glutamate potency at GluN1/GluN2A receptors by about 10-fold.[7] |
| Effect on Glycine Potency | Increases glycine potency at GluN2B receptors (30% reduction in EC50).[3] | No significant effect.[7][10] |
Table 2: Mechanistic and Functional Properties
| Property | This compound | GNE-8324 |
| Mechanism of Action | Stabilizes the GluN2 ligand-binding domain (LBD) in an active conformation, increasing channel open probability.[3][4] | Binding is dependent on glutamate site occupancy, suggesting a reciprocal allosteric interaction.[5][6] Binds at the interface between the GluN1 and GluN2A LBDs.[7][8] |
| Effect on Deactivation | Slows receptor deactivation upon removal of L-glutamate.[3][4][11] | Markedly slows deactivation associated with L-glutamate removal.[1][7][10] |
| pH Dependence | Activity is enhanced at lower pH and becomes inhibitory at alkaline pH (8.4).[3][4] | Displays inhibitory activity at alkaline pH (8.4).[3] |
| Cell-Type Specificity | Potentiates native NMDARs in CA1 pyramidal cells.[3] | Selectively enhances NMDAR-mediated synaptic responses in inhibitory neurons but not excitatory neurons.[5][6][10][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and GNE-8324.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique is commonly used to study the properties of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDAR subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Recording Conditions: Two to seven days post-injection, recordings are performed at room temperature. The oocytes are voltage-clamped, typically at -40 mV.[13]
-
Solutions: The extracellular solution typically contains a buffered salt solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, and 0.01 mM EDTA, pH 7.4).[13] NMDAR currents are evoked by the application of agonists (L-glutamate and glycine) with or without the PAM.
-
Data Analysis: Concentration-response curves are generated by applying a fixed concentration of agonists and varying concentrations of the PAM to determine EC50 and maximal potentiation.[13]
Whole-Cell Patch-Clamp Recordings in Neurons
This method allows for the study of NMDARs in their native neuronal environment.
-
Slice Preparation: Acute brain slices (e.g., hippocampal or prefrontal cortex) are prepared from rodents.
-
Cell Identification: Specific neuronal populations, such as pyramidal cells or interneurons, are identified for recording.
-
Recording Configuration: Whole-cell or perforated-patch recordings are established.
-
Solutions: The external solution is an artificial cerebrospinal fluid (aCSF). The internal pipette solution contains a salt solution designed to mimic the intracellular environment.
-
NMDAR Current Isolation: NMDAR-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors.
-
Drug Application: The PAM is typically bath-applied to the slice.
-
Data Analysis: Changes in the amplitude, decay kinetics, and frequency of NMDAR EPSCs are measured before and after PAM application.
Single-Channel Recordings
This high-resolution technique provides insights into the effects of modulators on the gating properties of individual ion channels.
-
Recording Configuration: Cell-attached or outside-out patch configurations are used on cells expressing the NMDARs of interest.
-
Data Acquisition: Single-channel currents are recorded in the presence of agonists with and without the PAM.
-
Analysis: The effects of the modulator on single-channel conductance, open probability (Po), mean open time, and shut time distributions are analyzed. This compound has been shown to increase the mean open time and open probability of GluN1/GluN2A receptors.[14]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts related to the mechanism and study of this compound and GNE-8324.
Summary and Conclusion
This compound and GNE-8324 represent two distinct classes of NMDAR PAMs. This compound is a valuable research tool for studying the global potentiation of NMDARs, as it acts on all major GluN2 subunits. Its activity is notably modulated by pH, which could be relevant in pathological conditions where extracellular pH is altered.
In contrast, GNE-8324 offers exquisite selectivity for GluN2A-containing NMDARs. Its unique property of selectively enhancing NMDAR currents in inhibitory neurons makes it a powerful tool for dissecting the role of these neurons in circuit function and disease.[6][10][12] This cell-type specificity is thought to be due to higher ambient glutamate levels at excitatory synapses onto inhibitory neurons, which facilitates the action of GNE-8324.[6]
The choice between this compound and GNE-8324 will depend on the specific research question. For studies requiring broad enhancement of NMDAR function, this compound is a suitable choice. For investigations into the specific roles of GluN2A-containing NMDARs and the modulation of inhibitory circuits, GNE-8324 is the superior tool. This guide provides the foundational data and protocols to inform such decisions in the pursuit of understanding and treating NMDAR-related brain disorders.
References
- 1. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein quality control of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 10. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
UBP684 in the Landscape of Pan-NMDAR Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UBP684 with other pan-N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulators (PAMs). The information presented is based on available experimental data, offering an objective overview of their performance and mechanisms of action to aid in research and drug development.
Introduction to Pan-NMDAR Positive Allosteric Modulators
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of NMDARs represent a promising therapeutic strategy by enhancing receptor function in a nuanced manner, rather than through direct activation which can lead to excitotoxicity. Pan-NMDAR PAMs, such as this compound, are of particular interest as they potentiate the activity of all NMDAR subtypes, offering a broad-spectrum approach to modulating NMDAR function.
Comparative Analysis of Pan-NMDAR PAMs
This section details the quantitative performance of this compound alongside other notable pan-NMDAR PAMs, including GNE-9278 and Pregnenolone Sulfate (PS). The data is summarized from electrophysiological and calcium influx assays.
Quantitative Performance Data
| Modulator | NMDAR Subtype | EC50 (µM) | Maximal Potentiation (% or Fold) | Assay Type | Reference |
| This compound | GluN1/GluN2A | ~30 | 69-117% | Electrophysiology | [1] |
| GluN1/GluN2B | ~30 | 69-117% | Electrophysiology | [1] | |
| GluN1/GluN2C | ~30 | 69-117% | Electrophysiology | [1] | |
| GluN1/GluN2D | ~30 | 69-117% | Electrophysiology | [1] | |
| GNE-9278 | GluN1/GluN2A | 0.74 | 5.5-fold | Ca2+ Influx | [2] |
| GluN1/GluN2B | 3.07 | 8.4-fold | Ca2+ Influx | [2] | |
| GluN1/GluN2C | 0.47 | 10.2-fold | Ca2+ Influx | [2] | |
| GluN1/GluN2D | 0.32 | 7.9-fold | Ca2+ Influx | [2] | |
| GluN1/GluN2A | 3.2 | ~3.5-fold (at 10 µM) | Electrophysiology (Oocytes) | [3] | |
| GluN1/GluN2B | 15.7 | ~7-fold (at 10 µM) | Electrophysiology (Oocytes) | [3] | |
| GluN1/GluN2C | 6.6 | ~7-fold (at 10 µM) | Electrophysiology (Oocytes) | [3] | |
| GluN1/GluN2D | 6.7 | ~13-fold (at 10 µM) | Electrophysiology (Oocytes) | [3] | |
| Pregnenolone Sulfate (PS) | GluN1/GluN2A | ~29 | ~100% | Electrophysiology (Hippocampal Neurons) | [4] |
| GluN1/GluN2B | ~29 | ~100% | Electrophysiology (Hippocampal Neurons) | [4] | |
| GluN1/GluN2C | - | Inhibitory | Electrophysiology (Oocytes) | [5] | |
| GluN1/GluN2D | - | Inhibitory | Electrophysiology (Oocytes) | [5] |
Mechanism of Action and Signaling Pathways
Pan-NMDAR PAMs enhance receptor function through various mechanisms, primarily by increasing the channel open probability and/or modulating agonist affinity.
This compound acts as a pan-positive allosteric modulator by enhancing agonist-induced currents across all GluN2 subtypes (GluN2A-D)[1]. It achieves this by stabilizing the closed conformation of the GluN2 ligand-binding domain (LBD), which prolongs the channel open time and slows deactivation kinetics[1]. For instance, this compound at concentrations of 50–100 µM has been shown to increase peak current amplitudes by 69–117% in recombinant GluN1/GluN2A-D receptors[1]. It also slows the deactivation time constant (τ) in GluN2D receptors[1].
GNE-9278 is a highly selective NMDAR PAM that acts at the GluN1 transmembrane domain (TMD)[2]. It potentiates activated NMDARs by increasing the peak current and enhancing the affinity for both glutamate and glycine[2]. GNE-9278 also slows the deactivation of the receptor following agonist removal[3].
Pregnenolone sulfate (PS) potentiates NMDARs, particularly those containing GluN2A and GluN2B subunits, by increasing the fractional open time of the channel[4]. This is achieved through an increase in the frequency of channel opening and the mean channel open time, without affecting single-channel conductance[4]. However, at GluN2C and GluN2D-containing receptors, PS exhibits inhibitory effects[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize NMDAR PAMs.
Whole-Cell Patch-Clamp Electrophysiology
This technique is a cornerstone for the functional characterization of ion channel modulators like this compound[1].
Objective: To measure macroscopic currents through NMDARs in response to agonist and modulator application.
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired GluN1 and GluN2 subunits of the NMDAR.
-
Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external bath solution typically contains (in mM): 150 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to a pH of 7.4.
-
The internal pipette solution contains (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 Mg-ATP, adjusted to a pH of 7.35.
-
NMDAR-mediated currents are evoked by the application of glutamate and glycine.
-
The modulator (e.g., this compound) is co-applied with the agonists to determine its effect on current amplitude, deactivation kinetics, and other parameters.
Calcium Influx Assay
This high-throughput screening method is used to identify and characterize modulators of ligand-gated ion channels by measuring changes in intracellular calcium.
Objective: To measure the potentiation of NMDAR-mediated calcium influx by PAMs.
Protocol:
-
HEK293 cells stably expressing the NMDAR subunits of interest are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
A sub-maximal concentration of glutamate and a saturating concentration of glycine are added along with varying concentrations of the test compound (e.g., GNE-9278).
-
The change in fluorescence, indicative of calcium influx, is measured using a fluorescence plate reader.
-
Data is analyzed to determine the EC50 and maximal potentiation of the PAM.
Logical Relationships in PAM Evaluation
The characterization of a pan-NMDAR PAM involves a hierarchical process of evaluation, starting from initial screening to detailed mechanistic studies.
Conclusion
This compound is a valuable tool for studying NMDAR function, exhibiting robust pan-NMDAR potentiation. Its mechanism of action, involving the stabilization of the active state of the receptor, provides a clear basis for its effects. When compared to other pan-NMDAR PAMs like GNE-9278 and pregnenolone sulfate, this compound demonstrates a distinct profile. GNE-9278 shows high potency in Ca2+ influx assays and acts on the transmembrane domain, while pregnenolone sulfate has a more complex profile with subunit-dependent effects. The choice of a pan-NMDAR PAM for a specific research application will depend on the desired potency, mechanism of action, and the specific NMDAR subtypes being investigated. This guide provides a foundational comparison to inform such decisions in the dynamic field of NMDAR pharmacology.
References
- 1. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pregnenolone sulfate potentiation of N-methyl-D-aspartate receptor channels in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synaptic Plasticity: A Comparative Guide to the NMDAR Modulator UBP684
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UBP684, a pan-positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors, with other alternatives. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable research tools for investigating synaptic function and neurological disorders.
This compound acts as a potent potentiator of NMDA receptor activity, enhancing agonist-induced currents across all GluN2 subtypes (GluN2A-D).[1] Its mechanism involves stabilizing the ligand-binding domain (LBD) of the GluN2 subunit in a closed conformation, which prolongs the channel open time and reduces deactivation kinetics.[1] This modulation of the NMDA receptor, a key player in synaptic plasticity, learning, and memory, makes this compound a valuable tool for a wide range of neuroscience research.
Comparative Performance of this compound and Alternatives
To provide a clear overview of this compound's efficacy relative to other known NMDA receptor modulators, the following tables summarize key quantitative data from electrophysiological and functional studies.
| Compound | Target | Mechanism of Action | EC50 / IC50 | Maximal Potentiation/Inhibition | Reference |
| This compound | Pan-GluN2 | Positive Allosteric Modulator | ~30 µM (EC50) | 69-117% potentiation | [1] |
| UBP714 | GluN2A/B selective | Positive Allosteric Modulator | Not specified | Weak potentiation | [2] |
| TCN 201 | GluN2A selective | Negative Allosteric Modulator | ~100 nM (IC50) | ~40% inhibition | [3][4] |
| QNZ 46 | GluN2C/D selective | Negative Allosteric Modulator | Not specified | Not specified | |
| D-AP5 | Competitive Antagonist | NMDAR Antagonist | Not specified | Not specified |
In Vitro Electrophysiological Comparison
| Compound | Peak Current Amplitude | Deactivation Time Constant (τ) | Reference |
| This compound | Increased by 69-117% | Slowed (e.g., from 9.6±1.6 sec to 4.1±0.6 sec in GluN2D) | [1] |
| TCN 201 | Decreased | Not specified | [4] |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below to ensure reproducibility and accurate comparison.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for characterizing the effects of this compound and other modulators on NMDA receptor currents in cultured neurons or brain slices.
Protocol:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices from the desired brain region (e.g., hippocampus).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes (3-5 MΩ resistance) with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP, adjusted to pH 7.3 with CsOH.
-
External Solution: Continuously perfuse the cells with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 0.001 glycine, adjusted to pH 7.4 with NaOH. Mg2+ is typically omitted to prevent voltage-dependent channel block.
-
Recording: Establish a whole-cell recording configuration. Hold the cell at a membrane potential of -60 mV.
-
Agonist Application: Apply a short pulse of NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to evoke a baseline NMDA receptor-mediated current.
-
Compound Application: Co-apply this compound (e.g., 30-100 µM) or the alternative modulator with the agonists.
-
Data Analysis: Measure the peak amplitude and deactivation time constant (τ) of the evoked currents in the absence and presence of the test compound.
Control Experiments:
-
Vehicle Control: Apply the vehicle (e.g., DMSO) used to dissolve the compound to control for any effects of the solvent.
-
Agonist-Only Control: Record currents evoked by the agonist alone to establish a stable baseline.
-
Positive Control: Use a known NMDAR PAM to validate the experimental setup.
-
Negative Control: Use an NMDAR antagonist like D-AP5 to confirm that the recorded currents are mediated by NMDA receptors.
Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a widely studied form of synaptic plasticity that is critically dependent on NMDA receptor function. This protocol assesses the impact of this compound on the induction and maintenance of LTP.
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
-
Recording: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF). Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
Compound Perfusion: Perfuse the slice with aCSF containing this compound (e.g., 30 µM) or the alternative modulator for 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSPs and express the potentiation as a percentage of the pre-HFS baseline.
Control Experiments:
-
No HFS Control: Perfuse with the compound but do not deliver the HFS to ensure the compound itself does not alter baseline transmission.
-
Vehicle Control: Perfuse with the vehicle and deliver HFS to establish the baseline LTP magnitude.
-
NMDAR Antagonist Control: Apply an NMDAR antagonist (e.g., D-AP5) before HFS to confirm that the LTP is NMDAR-dependent.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in awake, freely moving animals, providing insights into the in vivo effects of this compound on neurotransmission.[5]
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.[6] Allow the animal to recover.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[5]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Compound Administration: Administer this compound or the alternative modulator systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Administration Collection: Continue to collect dialysate samples to measure changes in neurotransmitter concentrations.
-
Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, dopamine) using high-performance liquid chromatography (HPLC) or mass spectrometry.
Control Experiments:
-
Vehicle Administration: Administer the vehicle to control for any effects of the injection procedure or solvent.
-
Sham Surgery Control: Include a group of animals that undergo the surgical procedure without probe implantation to control for the effects of surgery.
-
Probe Placement Verification: At the end of the experiment, verify the correct placement of the microdialysis probe through histological analysis.
Visualizing the Pathways and Workflows
To further clarify the experimental designs and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: NMDAR activation and modulation pathway.
References
- 1. This compound | 1357838-47-1 | Benchchem [benchchem.com]
- 2. Differential regulation of STP, LTP and LTD by structurally diverse NMDA receptor subunit-specific positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
UBP684: A Pan-Subunit Positive Allosteric Modulator of NMDA Receptors
A Comparative Guide to its Specificity and Performance
For researchers in neuroscience and drug development, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a detailed comparison of UBP684, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, with other notable NMDA receptor modulators. The data presented herein confirms this compound's broad specificity across all four GluN2 subunits and contextualizes its performance against subtype-selective alternatives.
Performance Comparison of NMDA Receptor Modulators
This compound distinguishes itself as a pan-subunit positive allosteric modulator, enhancing the activity of all GluN2-containing NMDA receptors with similar potency.[1] This contrasts with other modulators that exhibit marked selectivity for specific GluN2 subunits. The following tables summarize the quantitative data for this compound and a selection of alternative NMDA receptor modulators, including both positive and negative allosteric modulators, as well as competitive antagonists.
Table 1: Positive Allosteric Modulators (PAMs) of NMDA Receptors
| Compound | Target Subunit(s) | EC50 | Maximal Potentiation | Mechanism of Action |
| This compound | GluN2A, GluN2B, GluN2C, GluN2D | ~30 µM | 69-117% | Positive Allosteric Modulator |
| GNE-6901 | GluN2A | 382 nM | Not specified | Positive Allosteric Modulator |
Table 2: Negative Allosteric Modulators (NAMs) and Antagonists of NMDA Receptors
| Compound | Target Subunit(s) | IC50 / Ki | Mechanism of Action |
| Ifenprodil | GluN2B >> GluN2A | 0.34 µM (GluN2B), 146 µM (GluN2A) | Non-competitive Antagonist |
| TCN-201 | GluN2A | 70 nM (KB) | Negative Allosteric Modulator |
| UBP791 | GluN2C/2D > GluN2A/2B | Not specified (40-fold selective for GluN2C/2D over GluN2A) | Competitive Antagonist |
| UCM-101 | GluN2A | 110 nM | Allosteric Inhibitor |
Experimental Workflows and Signaling Pathways
To determine and compare the specificity of NMDA receptor modulators like this compound, a systematic experimental workflow is employed. This typically involves expressing specific NMDA receptor subunit combinations in heterologous systems, followed by electrophysiological assessment of the compound's effect on receptor activity.
References
A Comparative Analysis of UBP684 and CIQ on NMDAR Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent positive allosteric modulators (PAMs) of the N-methyl-D-aspartate receptor (NMDAR): UBP684 and CIQ. This document outlines their distinct subtype selectivities, mechanisms of action, and the experimental frameworks used to characterize them, supported by quantitative data and detailed protocols.
Executive Summary
N-methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders. The development of subtype-selective modulators offers a promising therapeutic avenue. This guide focuses on a comparative analysis of this compound, a broad-spectrum NMDAR potentiator, and CIQ, a selective potentiator of GluN2C and GluN2D subunit-containing receptors.
This compound enhances the activity of all four major NMDAR subtypes (GluN2A-D), while CIQ exhibits marked selectivity for GluN2C and GluN2D subtypes. This fundamental difference in their pharmacological profiles dictates their potential research applications and therapeutic utility. This guide presents a detailed comparison of their potency, efficacy, and mechanisms of action, alongside the experimental protocols required to replicate and validate these findings.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and CIQ, providing a clear comparison of their effects on different NMDAR subtypes.
| Compound | NMDAR Subtype | EC50 | Maximal Potentiation | Reference |
| This compound | GluN1/GluN2A | ND | ~2-fold | [1] |
| GluN1/GluN2B | ND | ND | [2] | |
| GluN1/GluN2C | ND | ND | [2] | |
| GluN1/GluN2D | ND | ND | [2] | |
| CIQ | GluN1/GluN2A | Inactive | No potentiation | [3] |
| GluN1/GluN2B | Inactive | No potentiation | [3] | |
| GluN1/GluN2C | ~3 µM | ~2-fold | [4] | |
| GluN1/GluN2D | ~3 µM | ~2-fold | [4] |
ND: Not Determined from the provided search results.
Mechanism of Action
Both this compound and CIQ act as positive allosteric modulators, meaning they bind to a site on the NMDAR distinct from the agonist binding sites for glutamate and glycine, and enhance the receptor's response to these agonists.
This compound is believed to stabilize the active conformation of the GluN2 subunit's ligand-binding domain (LBD).[2] This stabilization is thought to increase the probability of the ion channel opening upon agonist binding, leading to a potentiation of the current.[1] Its activity demonstrates pH-dependence, with greater potentiation observed at lower pH values.[2]
CIQ selectively potentiates currents through GluN2C and GluN2D-containing NMDARs in a concentration-dependent manner.[4] The potentiation by CIQ is independent of glycine or glutamate concentrations.[4]
Signaling Pathways and Experimental Workflows
The activation of NMDARs leads to an influx of Ca²⁺, which triggers a cascade of intracellular signaling events. The specific downstream pathways activated can depend on the NMDAR subtype involved.
Caption: General NMDAR signaling cascade.
The experimental workflow for characterizing compounds like this compound and CIQ typically involves heterologous expression of NMDAR subunits in systems amenable to electrophysiological recordings.
Caption: Workflow for NMDAR modulator analysis.
Experimental Protocols
Heterologous Expression of NMDARs in Xenopus laevis Oocytes
This protocol is widely used for the functional characterization of ion channels due to the large size of the oocytes and their efficient expression of exogenous proteins.
Materials:
-
Collagenase Type II
-
cRNA for GluN1 and GluN2 subunits
-
Barth's solution
-
Recording solution (containing NaCl, KCl, HEPES, BaCl₂, pH 7.5)
-
Two-electrode voltage clamp (TEVC) setup
Procedure:
-
Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes by incubation in collagenase solution.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the membrane potential at a holding potential of -40 mV to -80 mV.
-
Apply saturating concentrations of glutamate and glycine to elicit a baseline NMDAR-mediated current.
-
Co-apply varying concentrations of the test compound (this compound or CIQ) with the agonists to determine the potentiation and EC50 values.
-
Wash out the compound to observe the reversal of the effect.
-
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
HEK293 cells provide a mammalian expression system that allows for more detailed biophysical characterization of ion channels.
Materials:
-
HEK293 cells
-
Plasmids containing cDNA for NMDAR subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM)
-
External recording solution (containing NaCl, KCl, CaCl₂, HEPES, glucose, pH 7.4)
-
Internal pipette solution (containing CsF, CsCl, EGTA, HEPES, Mg-ATP, Na-GTP, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM. Co-transfect the cells with plasmids for the desired GluN1 and GluN2 subunits and a marker protein (e.g., GFP) using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression.
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
-
Identify transfected cells by GFP fluorescence.
-
Form a gigaseal between a borosilicate glass pipette filled with internal solution and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply agonists (glutamate and glycine) with and without the test compound using a fast-perfusion system.
-
Record the resulting currents to determine the effect of the compound on receptor activity.
-
Conclusion
This compound and CIQ represent two distinct classes of NMDAR positive allosteric modulators. This compound acts as a broad potentiator across GluN2A-D subunits, making it a useful tool for generally enhancing NMDAR function. In contrast, CIQ's selectivity for GluN2C/D-containing receptors provides a more targeted approach to modulating specific neural circuits where these subunits are predominantly expressed. The choice between these compounds will depend on the specific research question and the desired pharmacological outcome. The experimental protocols detailed in this guide provide a robust framework for further investigation and comparison of these and other novel NMDAR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. GluN2A-NMDA receptor–mediated sustained Ca2+ influx leads to homocysteine-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of UBP684
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive overview of the proper disposal procedures for UBP684, grounded in general laboratory safety principles.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not located. The following procedures are based on general best practices for the disposal of research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. While specific toxicological properties have not been thoroughly investigated, researchers should always wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
Quantitative Data Summary
For research purposes, this compound is often prepared in a stock solution. Below is a summary of relevant data for handling and preparation.
| Property | Value | Citation |
| Purity | >98% | [1] |
| Molecular Weight | 256.345 g/mol | [2] |
| Recommended Stock Solution | 50 mM in DMSO | [1] |
| Storage (Powder) | -20°C for long term (months to years) | |
| Storage (In Solvent) | -80°C for up to 2 years | [2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Waste Determination: The first step in proper disposal is to characterize the waste. Any solution containing this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, empty vials), should be considered hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
Step 2: Containerization
-
Primary Container: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the waste. For solutions containing DMSO, a high-density polyethylene (HDPE) container is appropriate.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and volume. Include the date when waste was first added to the container.
-
Container Management: Keep the waste container securely closed except when adding waste.
Step 3: Storage
-
Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (do not overfill) or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.
Step 5: Decontamination and Empty Container Disposal
-
Decontamination: Any glassware or equipment that came into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (such as ethanol or acetone), collecting the rinsate as hazardous waste.
-
Empty Vials: The original this compound vial, even if "empty," will contain residual chemical. It should be managed as hazardous waste and placed in a designated solid waste container.
Experimental Workflow & Disposal Visualization
The following diagram illustrates the general workflow for handling and disposing of a research chemical like this compound within a laboratory setting.
Caption: General workflow for chemical handling and hazardous waste disposal in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
